Methyl thiane-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl thiane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOIQWPCVXVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629328 | |
| Record name | Methyl thiane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128094-82-6 | |
| Record name | Methyl thiane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL TETRAHYDROTHIOPYRAN-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl Thiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thiane-4-carboxylate, also known by its IUPAC name methyl tetrahydro-2H-thiopyran-4-carboxylate, is a saturated heterocyclic ester. Its structure, featuring a six-membered thiane ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of the sulfur heteroatom and the ester functionality provides multiple sites for chemical modification, allowing for its incorporation into a diverse range of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and characterization.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid. It is soluble in polar organic solvents such as methanol and water[1]. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | methyl tetrahydro-2H-thiopyran-4-carboxylate | [1] |
| Synonym | This compound | [1] |
| CAS Number | 128094-82-6 | [2] |
| Molecular Formula | C₇H₁₂O₂S | [2] |
| Molecular Weight | 160.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~150 °C (estimated) | [1] |
| Density | ~1.1 g/cm³ | [1] |
| Solubility | Soluble in polar solvents | [1] |
Synthesis of this compound
The most direct and practical method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, thiane-4-carboxylic acid, which is commercially available. An alternative, more complex route involves the construction of the thiane ring followed by functional group manipulation.
Primary Synthetic Route: Fischer Esterification
The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, thiane-4-carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired methyl ester. The use of excess methanol helps to drive the equilibrium towards the product side.
References
"Methyl thiane-4-carboxylate chemical structure and analysis"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thiane-4-carboxylate is a saturated heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its thiane ring, a six-membered heterocycle containing a sulfur atom, and the methyl ester functional group at the 4-position, make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a saturated thiopyran ring, systematically named "thiane," with a methyl ester group attached to the fourth carbon atom.[1]
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl tetrahydro-2H-thiopyran-4-carboxylate | [1] |
| CAS Number | 128094-82-6 | [1][2] |
| Molecular Formula | C7H12O2S | [1][2] |
| Molecular Weight | 160.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~150 °C (estimated) | [1] |
| Density | ~1.1 g/cm³ | [1] |
| Solubility | Soluble in polar solvents like water and methanol | [1] |
| SMILES | COC(=O)C1CCSCC1 | [1] |
| InChI | InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | [1] |
Synthesis and Reactivity
Synthetic Routes
This compound can be synthesized through several methods, primarily involving the esterification of thiane-4-carboxylic acid or related derivatives.
-
Direct Esterification: This is a common method involving the reaction of thiane-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires reflux conditions to drive the equilibrium towards the formation of the ester.[1]
-
Thioester Formation: Another synthetic route involves the conversion of thioacids into their corresponding esters by reacting them with methanol under acidic conditions.[1]
-
Cyclization Reactions: In some instances, this compound can be synthesized through the cyclization of precursors that contain both sulfur and carboxylic functionalities.[1]
Key Chemical Reactions
The reactivity of this compound is primarily governed by its ester functional group.
-
Nucleophilic Acyl Substitution: The ester group is susceptible to nucleophilic attack by amines or alcohols, leading to the formation of amides or other esters, respectively.[1] This reactivity makes it a useful intermediate for introducing the thiane moiety into larger molecules.
-
Hydrolysis: Under aqueous acidic or basic conditions, this compound can be hydrolyzed back to thiane-4-carboxylic acid and methanol.[1]
Analytical Methods
A combination of spectroscopic techniques is typically employed for the structural elucidation and purity assessment of this compound.
References
Spectroscopic Profile of Methyl thiane-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl thiane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₇H₁₂O₂S, Molecular Weight: 160.23 g/mol ). These predictions are based on the analysis of functional groups and comparison with data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | Singlet | 3H | -OCH₃ |
| ~2.80 - 2.90 | Multiplet | 1H | H-4 (methine) |
| ~2.60 - 2.70 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |
| ~2.00 - 2.20 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~175 | C=O (ester) |
| ~52 | -OCH₃ |
| ~45 | C-4 |
| ~30 | C-2, C-6 |
| ~28 | C-3, C-5 |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1250 - 1150 | Strong | C-O stretch (ester) |
| ~700 - 600 | Weak-Medium | C-S stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 160 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | High | [M - OCH₃]⁺ |
| 101 | Moderate | [M - COOCH₃]⁺ |
| 87 | High | [Thiane ring fragment]⁺ |
| 59 | Moderate | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).[2]
-
A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Reference the chemical shifts to the deuterated solvent signal.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of liquid or solid this compound directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from the instrument and the surrounding atmosphere (e.g., CO₂, H₂O).
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Acquisition:
-
Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[3]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺).[3]
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals or molecules. The fragmentation pattern is characteristic of the molecule's structure.[3]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[4]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[3]
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data Integration for Structure Confirmation.
References
"physical and chemical properties of Methyl thiane-4-carboxylate".
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl thiane-4-carboxylate, with the IUPAC name methyl tetrahydro-2H-thiopyran-4-carboxylate, is a saturated six-membered heterocyclic compound containing a sulfur atom and a methyl ester functional group. The thiane ring is a notable structural motif in medicinal chemistry, offering a unique combination of lipophilicity and potential for specific interactions, making its derivatives, such as this compound, valuable building blocks in the design of novel therapeutic agents. This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, providing a foundational resource for its application in research and development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that some of the presented data are estimated due to the limited availability of experimentally determined values in the literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂S | [1][2][3] |
| Molecular Weight | 160.23 g/mol | [3] |
| IUPAC Name | Methyl tetrahydro-2H-thiopyran-4-carboxylate | [1][2] |
| CAS Number | 128094-82-6 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid (estimated) | |
| Boiling Point | ~150 °C (estimated) | |
| Density | ~1.1 g/cm³ (estimated) | |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Data (Predictive Analysis)
Direct experimental spectroscopic data for this compound is not widely published. However, by analyzing the spectra of the analogous compound, methyl tetrahydropyran-4-carboxylate, we can predict the expected spectral features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiane ring and the methyl ester group. Based on the ¹H NMR data for methyl tetrahydropyran-4-carboxylate (¹H NMR (300 MHz, CDCl₃) δ 1.70-1.80 (m, 4H), 2.47-2.52 (m, 1H), 3.34-3.43 (m, 2H), 3.65 (s, 3H), 3.88-3.95 (m, 2H))[4], the following peaks can be anticipated for the thiane derivative:
-
~3.7 ppm (singlet, 3H): This signal would correspond to the methyl protons of the ester group (-OCH₃).
-
~2.5-2.8 ppm (multiplet, 4H): These signals would be attributed to the methylene protons adjacent to the sulfur atom (C2-H₂ and C6-H₂), likely shifted slightly downfield compared to the pyran analog due to the influence of the sulfur atom.
-
~1.8-2.2 ppm (multiplet, 5H): This region would contain the signals for the remaining methylene protons on the ring (C3-H₂ and C5-H₂) and the methine proton at the C4 position.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework. The predicted chemical shifts are:
-
~175 ppm: The carbonyl carbon of the ester group.
-
~52 ppm: The methoxy carbon of the ester group.
-
~40-45 ppm: The carbon atom at the C4 position, attached to the carboxylate group.
-
~25-35 ppm: The carbon atoms of the thiane ring (C2, C3, C5, C6). The carbons adjacent to the sulfur atom (C2 and C6) would likely resonate in a slightly different field than the C3 and C5 carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.
-
~2850-2950 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the thiane ring and the methyl group.
-
~1100-1200 cm⁻¹: C-O stretching vibration of the ester group.
-
~600-700 cm⁻¹: C-S stretching vibration.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 129, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 101.
Chemical Reactivity
This compound undergoes reactions typical of an ester. The presence of the sulfur atom in the heterocyclic ring can also influence its reactivity.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield thiane-4-carboxylic acid and methanol.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the methoxy group.
-
Amidation: Nucleophilic attack by an amine will lead to the formation of the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride.
-
Oxidation: The sulfur atom in the thiane ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or a peroxy acid.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of thiane-4-carboxylic acid with methanol.
Materials:
-
Thiane-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiane-4-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation. The purity of the final product should be assessed by analytical techniques such as GC-MS and NMR spectroscopy.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is potentially harmful if swallowed and may cause serious eye irritation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Role in Drug Discovery and Development
The thiane scaffold is a valuable component in modern drug design. Its saturated, non-planar structure can provide access to three-dimensional chemical space, which is often desirable for achieving high target affinity and selectivity. The sulfur atom can participate in non-covalent interactions with biological targets and can also serve as a handle for further chemical modification. While there is no specific information on the direct use of this compound in drug development, its parent scaffold, thiane, and its derivatives have been incorporated into various biologically active molecules, including antibacterial and anticancer agents[5][6]. The ester functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Logical Relationships and Workflows
Due to the lack of specific information on signaling pathways or complex experimental workflows involving this compound, a diagram illustrating a generalized synthesis and purification workflow is provided below.
References
Methyl Thiane-4-carboxylate: A Technical Guide to Mechanisms in Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl thiane-4-carboxylate is a saturated heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a flexible thiane ring and a reactive methyl ester functional group, allows for a variety of chemical transformations. This technical guide provides an in-depth analysis of the core mechanisms of action for this compound in key organic reactions. It covers documented synthetic applications, plausible reaction pathways based on functional group reactivity, detailed experimental protocols, and quantitative data summaries to facilitate its use in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Core Reactivity and Structural Analysis
This compound (C₇H₁₂O₂S) is a bifunctional molecule.[1] Its reactivity is primarily dictated by two key regions: the electrophilic carbonyl carbon of the methyl ester and the nucleophilic sulfur atom within the thiane ring. A third potential site for reactivity exists at the α-carbon adjacent to the ester, which can be deprotonated under suitable basic conditions to form a nucleophilic enolate.
The principal mechanisms of action for this compound fall into three categories:
-
Nucleophilic Acyl Substitution: The ester moiety readily reacts with various nucleophiles.[1]
-
Oxidation at Sulfur: The lone pairs on the sulfur atom are susceptible to oxidation, leading to sulfoxides and sulfones, which can further alter the ring's properties and reactivity. A notable extension is the direct conversion to a sulfoximine.[2]
-
α-Alkylation via Enolate Formation: The protons on the carbon adjacent to the carbonyl group (C4 position) can be removed by a strong base to generate an enolate, which can then act as a nucleophile in C-C bond-forming reactions.[3][4]
Documented Mechanism of Action: Synthesis of a Sulfoximine Derivative
A key documented application of this compound is its use as a precursor for MRGPRX2 antagonists, where the sulfur atom is directly converted into a sulfoximine group.[2] This transformation is a powerful method for introducing a structurally complex and medicinally relevant functional group.
Reaction Pathway: Oxidative Imination
The reaction involves the treatment of this compound with an oxidizing agent and an ammonia source. A patent describes the use of (acetyloxy)(phenyl)-λ³-iodanyl acetate and ammonium acetate in methanol to achieve this transformation in a single step.[2] The reaction proceeds via an oxidative imination pathway where the sulfur atom is oxidized and simultaneously reacts with the nitrogen source.
Experimental Protocol: Synthesis of Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate
The following protocol is adapted from the patent literature.[2]
-
Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equiv, 9.36 mmol, 1.5 g) in methanol (20 mL).
-
Reagent Addition: To the solution, add (acetyloxy)(phenyl)-λ³-iodanyl acetate (2.1 equiv, 19.66 mmol, 6.33 g) and ammonium acetate (1.6 equiv, 14.98 mmol, 1.15 g) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Upon completion, quench the reaction by adding water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 80 mL).
-
Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be performed using column chromatography.
Plausible Reaction Pathways and Mechanisms
Based on the functional groups present, this compound is expected to undergo several other fundamental organic reactions.
Nucleophilic Acyl Substitution: Amide Formation
The ester can be converted to an amide by reacting with a primary or secondary amine. This reaction follows the general addition-elimination mechanism characteristic of nucleophilic acyl substitution.[5][6]
Generic Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or methanol).
-
Add the desired amine (1.1 - 2.0 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting amide, typically by chromatography or recrystallization.
Ester Hydrolysis
Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, thiane-4-carboxylic acid.[1]
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process involving protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of methanol.[7]
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving nucleophilic attack by a hydroxide ion, followed by an acid-base reaction between the liberated carboxylic acid and the base.[7]
α-Alkylation
The formation of a C-C bond at the α-position is a powerful synthetic tool. This reaction requires the quantitative formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent self-condensation or attack at the carbonyl. The resulting enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction.[3][4][8]
Generic Protocol:
-
Prepare a solution of LDA in a dry aprotic solvent like THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add a solution of this compound (1.0 equiv) in dry THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a suitable primary alkyl halide (1.0-1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
Data Presentation
The following tables summarize quantitative and qualitative data for the discussed reactions.
Table 1: Documented Reaction Data
| Reaction | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Ref. |
|---|
| Oxidative Imination | this compound | (acetyloxy)(phenyl)-λ³-iodanyl acetate, NH₄OAc | Methanol | Room Temp, Overnight | Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate | Not Reported |[2] |
Table 2: Plausible Reaction Data (Based on General Principles)
| Reaction Type | Nucleophile / Reagent | Typical Base / Catalyst | Typical Solvent | Expected Outcome |
|---|---|---|---|---|
| Amidation | Primary/Secondary Amine | None / Lewis Acid | THF, MeOH | N-substituted thiane-4-carboxamide |
| Saponification | H₂O | NaOH, KOH | H₂O / THF | Thiane-4-carboxylate salt |
| Acid Hydrolysis | H₂O | H₂SO₄, HCl | H₂O / Dioxane | Thiane-4-carboxylic acid |
| α-Alkylation | Alkyl Halide (Primary) | LDA | THF | 4-Alkyl-thiane-4-carboxylate derivative |
Disclaimer: This document is for research and informational purposes only. The plausible reaction pathways are based on established chemical principles and may require optimization.
References
- 1. Buy this compound (EVT-398372) | 128094-82-6 [evitachem.com]
- 2. WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
In-Depth Technical Guide: Methyl Thiane-4-carboxylate (CAS Number 128094-82-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl thiane-4-carboxylate, also known as methyl tetrahydro-2H-thiopyran-4-carboxylate, is a heterocyclic organic compound with the CAS number 128094-82-6. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological significance. The tetrahydrothiopyran scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, its role as a versatile synthetic intermediate suggests its utility in the development of novel therapeutic agents. This guide summarizes key chemical information, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores the broader biological context of the thiane chemical class. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.
Chemical Information
This compound is a saturated six-membered heterocyclic compound containing a sulfur atom. It is characterized by a thiane ring with a methyl ester group at the 4-position.[1]
Identifiers and Descriptors
| Property | Value |
| CAS Number | 128094-82-6 |
| IUPAC Name | This compound |
| Synonyms | Methyl tetrahydro-2H-thiopyran-4-carboxylate |
| Molecular Formula | C₇H₁₂O₂S |
| Molecular Weight | 160.23 g/mol [2] |
| Canonical SMILES | COC(=O)C1CCSCC1 |
| InChI | InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 |
| InChIKey | OCBOIQWPCVXVKT-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 225.7 ± 33.0 °C at 760 mmHg | - |
| Purity | ≥97% | [2] |
| Storage | Room temperature | [2] |
Experimental Protocols
Representative Synthesis of this compound
Reaction: Thiane-4-carboxylic acid is reacted with methanol in the presence of an acid catalyst to yield this compound.
Materials:
-
Thiane-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
To a solution of thiane-4-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Use in the Synthesis of MRGPRX2 Antagonists
A recent patent application (WO2024226914A2) describes the use of this compound as a starting material in the synthesis of Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists.[1]
Reaction: this compound is reacted with (acetyloxy)(phenyl)-λ³-iodanyl acetate and ammonium acetate in methanol.
Procedure as described in the patent: To a solution of this compound (1.5 g, 9.362 mmol, 1 equivalent) in methanol (20 mL) was added (acetyloxy)(phenyl)-λ³-iodanyl acetate (6332.20 mg, 19.660 mmol, 2.1 equivalents) and ammonium acetate (1154.59 mg, 14.979 mmol, 1.6 equivalents) at room temperature. The reaction mixture was stirred at room temperature overnight. After completion, the reaction was quenched with water (50 mL) and extracted with ethyl acetate (3 x 80 mL).[1]
Biological Activity and Potential Applications
The tetrahydrothiopyran (thiane) scaffold is a key structural motif in many biologically active compounds. Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities.
General Biological Activities of Thiane Derivatives
-
Anticancer: Thiane derivatives have been investigated as potential anticancer agents. For instance, certain thiophen-2-ylthio)pyridine derivatives have shown inhibitory activity against various kinases involved in cancer progression, such as FGFR2, FGFR3, and EGFR.
-
Anti-inflammatory: The anti-inflammatory potential of compounds containing the thiane ring has been explored.
-
Antimicrobial: Various derivatives of tetrahydrothiopyran have demonstrated antibacterial and antifungal properties.
-
Neurological Disorders: The thiane scaffold is present in molecules targeting the central nervous system.
Potential Signaling Pathway Involvement
Given the broad range of biological activities of thiane derivatives, they have the potential to interact with numerous signaling pathways. For example, kinase inhibitors containing this scaffold could modulate pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial in cell proliferation and survival.
As this compound is utilized in the synthesis of MRGPRX2 antagonists, it is indirectly involved in the modulation of this receptor's signaling. MRGPRX2 is implicated in mast cell degranulation and inflammatory responses.
Quantitative Data
Currently, there is a lack of publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) specifically for this compound. The following table presents data for a related thiophene derivative to provide context for the potential potency of compounds derived from the thiane scaffold.
Table 3: Cytotoxic Activity of a Representative Thiophene Derivative (Compound 22 from DOI: 10.1002/ardp.201900024)
| Cell Line | IC₅₀ (µM) |
| HepG2 | 2.98 ± 1.11 |
| WSU-DLCL2 | 4.34 ± 0.84 |
Table 4: Kinase Inhibitory Activity of a Representative Thiophene Derivative (Compound 22 from DOI: 10.1002/ardp.201900024)
| Kinase | IC₅₀ (µM) |
| FGFR2 | 2.14 |
| FGFR3 | 3.56 |
| EGFR | 12.20 |
| Janus kinase | - |
| RON | 8.76 |
Conclusion
This compound (CAS 128094-82-6) is a valuable heterocyclic building block for organic synthesis and medicinal chemistry. While direct biological activity data for this specific compound is scarce, the prevalence of the tetrahydrothiopyran scaffold in a multitude of pharmacologically active molecules underscores its importance. The provided synthetic protocols and the context of its use in the development of MRGPRX2 antagonists highlight its utility for drug discovery professionals. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives to unlock their full therapeutic potential.
References
Methyl Thiane-4-Carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl thiane-4-carboxylate, a saturated six-membered heterocyclic compound, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to act as a bioisosteric replacement for commonly used carbocyclic rings, make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and central nervous system (CNS) active agents.
Introduction to Thiane Scaffolds in Medicinal Chemistry
The thiane ring, a sulfur-containing heterocycle, offers several advantages in drug design. Compared to its carbocyclic analogue, cyclohexane, the thiane moiety introduces a degree of polarity and potential for hydrogen bonding through the sulfur atom, which can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties. The thiane ring can serve as a bioisostere for other cyclic systems, offering a means to improve metabolic stability, solubility, and target engagement.[1][2] The strategic incorporation of the thiane scaffold has been explored in various therapeutic areas, including oncology, inflammation, and neuroscience.
Synthesis of this compound
The synthesis of the this compound building block can be achieved through several synthetic routes. A common and efficient method involves the direct esterification of thiane-4-carboxylic acid with methanol in the presence of an acid catalyst.[3]
Experimental Protocol: Synthesis of this compound
-
Materials: Thiane-4-carboxylic acid, methanol, sulfuric acid (catalytic amount).
-
Procedure:
-
To a solution of thiane-4-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated to reflux and stirred for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Applications in Medicinal Chemistry
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily converted to amides, which are common pharmacophores in many drug classes.
Kinase Inhibitors
The thiane scaffold has been incorporated into the design of various kinase inhibitors. The three-dimensional nature of the thiane ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.
Workflow for the Development of Thiane-Based Kinase Inhibitors
Caption: Workflow for developing thiane-based kinase inhibitors.
Table 1: In Vitro Activity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Kinase Inhibitors [4]
| Compound | c-Met IC50 (µM) |
| 51am | 0.03 ± 0.01 |
| Foretinib (reference) | 0.01 ± 0.00 |
Note: While not directly derived from this compound, this data on related carboxamides illustrates the potential of this chemical class as kinase inhibitors.
Experimental Protocol: Synthesis of N-Aryl Thiane-4-Carboxamides
-
Materials: this compound, substituted aniline, trimethylaluminum or other coupling agents, anhydrous solvent (e.g., toluene).
-
Procedure:
-
A solution of the substituted aniline in anhydrous toluene is treated with a solution of trimethylaluminum at 0 °C under an inert atmosphere.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of this compound in anhydrous toluene is added, and the reaction mixture is heated to reflux.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and filtered.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
-
Purification: The crude product is purified by column chromatography.
G Protein-Coupled Receptor (GPCR) Modulators
The thiane moiety can be found in ligands targeting various GPCRs, including serotonin receptors. The ability of the sulfur atom to participate in non-covalent interactions can be advantageous for achieving high-affinity binding.
Signaling Pathway for Serotonin Receptors
References
- 1. WO2016164763A1 - Compositions and methods for treating cns disorders - Google Patents [patents.google.com]
- 2. A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-[1,3,4]thiadiazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the Thiane Ring in Methyl Thiane-4-carboxylate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, dictating molecular recognition, reactivity, and physicochemical properties. This technical guide provides an in-depth analysis of the conformational preferences of the thiane ring in methyl thiane-4-carboxylate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, we elucidate the steric and electronic factors governing the equilibrium between axial and equatorial conformers. This document details the experimental and computational protocols necessary for such analyses and presents quantitative data to offer a comprehensive understanding of this fundamental heterocyclic system.
Introduction: The Thiane Ring in Molecular Design
Thiane, a saturated six-membered heterocycle containing a sulfur atom, is a structural motif found in various biologically active molecules and functional materials.[1] Its conformational behavior, analogous to the well-studied cyclohexane ring, is critical to its function. The thiane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two distinct spatial orientations: axial (parallel to the principal C3 symmetry axis of the ring) or equatorial (extending from the "equator" of the ring).[2]
The interconversion between two chair forms, known as a ring flip , is a rapid process at room temperature, which exchanges the axial and equatorial positions.[3] For a substituted thiane, such as this compound, the two chair conformers are no longer energetically equivalent. The position of the methyl carboxylate group—axial or equatorial—profoundly influences the molecule's stability and interactions. Understanding this conformational equilibrium is paramount for predicting molecular shape, dipole moment, and the stereochemical outcome of reactions.
Conformational Equilibrium in this compound
The primary conformational equilibrium for this compound involves the ring flip between two chair forms, one with the C4-substituent in the axial position and the other with it in the equatorial position.
Generally, bulky substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).[4] For the methyl carboxylate group, this steric preference is the dominant factor favoring the equatorial conformation.
Quantitative Conformational Analysis
The energetic preference for the equatorial position is quantified by the conformational free energy difference, or "A-value," which is the value of ΔG° for the axial-to-equatorial equilibrium.[5][6] This value can be determined experimentally, primarily through NMR spectroscopy, and corroborated with computational methods.
Computational Analysis
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for quantifying the energy difference between conformers.[7] These methods solve the electronic structure of the molecule to provide accurate energies and geometries.
Table 1: Calculated Conformational Energies
| Conformer | Relative Energy (kcal/mol) | Basis of Preference |
|---|---|---|
| Equatorial | 0.00 (Global Minimum) | - |
| Axial | ~1.2 - 1.4 | Avoidance of 1,3-diaxial steric strain |
Note: The energy value is based on the known A-value for a -COOCH₃ group in cyclohexane, which serves as a close model. The A-value for -COOCH₃ in cyclohexane is approximately 1.27 kcal/mol, indicating a strong preference for the equatorial position.[6]
NMR Spectroscopic Analysis
NMR spectroscopy is the premier experimental technique for studying conformational equilibria in solution.[6] At room temperature, the rapid ring flip of this compound results in NMR signals that are a population-weighted average of the two conformers. However, by analyzing proton-proton coupling constants (³JHH), the conformational preference can be deduced.
The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This makes it possible to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.
Table 2: Characteristic ³JHH Coupling Constants for Chair Conformations
| Proton Relationship | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |
|---|---|---|
| Axial - Axial | ~180° | 10 - 14 |
| Axial - Equatorial | ~60° | 2 - 5 |
| Equatorial - Equatorial | ~60° | 2 - 5 |
Source: Data derived from typical values for cyclohexane and related heterocyclic systems.[8]
For this compound, the proton at C4 (H4) is key. In the equatorial conformer, H4 is axial. It will therefore exhibit a large axial-axial coupling to the adjacent axial protons on C3 and C5. Conversely, in the axial conformer, H4 is equatorial and will only show smaller axial-equatorial and equatorial-equatorial couplings. A large observed coupling constant for the H4 proton is thus strong evidence for the predominance of the equatorial conformer.
Experimental and Computational Protocols
Protocol: Low-Temperature NMR Spectroscopy
To directly observe both conformers, the ring flip must be slowed on the NMR timescale. This is achieved by performing the NMR experiment at low temperatures, which "freezes out" the equilibrium.[9]
Objective: To resolve the individual signals for the axial and equatorial conformers of this compound and determine their population ratio.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (toluene-d₈)).
-
Transfer the solution (approx. 0.6 mL) to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any solid particles.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and optimize the field homogeneity (shimming) at room temperature.
-
-
Data Acquisition:
-
Cool the sample in a stepwise manner using the VT unit, typically in 20 K increments. Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire a standard 1D ¹H NMR spectrum at each temperature, monitoring for signal broadening and eventual decoalescence.
-
The coalescence temperature is where the signals for the two conformers merge. Below this temperature, separate signals for each conformer should become visible.
-
Acquire a high-quality spectrum at the lowest practical temperature (e.g., -80 °C or 193 K) with a sufficient number of scans for good signal-to-noise. Ensure a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time, to allow for full magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Process the low-temperature spectrum (Fourier transform, phase correction, baseline correction).
-
Identify and assign the distinct signals for the axial and equatorial conformers.
-
Integrate the corresponding signals for each conformer. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.
-
Use the population ratio to calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant ([equatorial]/[axial]).
-
Protocol: DFT Computational Analysis
Objective: To calculate the relative energies of the axial and equatorial conformers of this compound.
-
Structure Building:
-
Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures for both the axial and equatorial chair conformers of this compound.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., B3LYP functional with a 6-31G* or larger basis set).[10] This step finds the lowest energy geometry for each starting conformation.
-
The convergence criteria should be set to tight to ensure a true energy minimum is found.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized structure at the same level of theory.
-
Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Calculation and Analysis:
-
Extract the total electronic energies (with ZPVE correction) or the Gibbs free energies for both conformers from the output files.
-
Calculate the relative energy difference (ΔE or ΔG) by subtracting the energy of the more stable conformer (expected to be equatorial) from the energy of the less stable conformer.
-
Synthesis of this compound
The title compound is typically prepared from its corresponding carboxylic acid, which can be synthesized through various routes. A common method involves the direct esterification of thiane-4-carboxylic acid.
Conclusion
The conformational analysis of this compound reveals a strong preference for the chair conformation where the methyl carboxylate substituent occupies the equatorial position. This preference, quantified by an A-value of approximately 1.3 kcal/mol, is primarily driven by the need to avoid unfavorable 1,3-diaxial steric repulsions that would occur in the axial conformer.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alternate conformations found in protein structures implies biological functions: A case study using cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DFT studies of the conversion of four mesylate esters during reaction with ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Reactivity of Methyl thiane-4-carboxylate: A Technical Guide
Affiliation: Google Research
Abstract
Methyl thiane-4-carboxylate is a sulfur-containing heterocyclic ester with potential applications in medicinal chemistry and materials science. A thorough understanding of its reactivity is crucial for its effective utilization. This technical guide provides a comprehensive overview of the known reactivity of this compound and, in light of the limited specific theoretical studies on this molecule, proposes a detailed computational framework to elucidate its reaction mechanisms and energetics. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its potential chemical transformations and a roadmap for future theoretical and experimental investigations.
Introduction
This compound is a derivative of thiane, a six-membered saturated heterocycle containing a sulfur atom. The presence of both the thioether and the methyl ester functionalities imparts a unique combination of chemical properties. The ester group, being an electron-withdrawing group, activates the carbonyl carbon for nucleophilic attack, making it a versatile intermediate in organic synthesis.[1] Its core reactions include nucleophilic acyl substitution, hydrolysis, and condensation reactions.[1] While the general reactivity patterns of esters are well-established, the influence of the thiane ring on the energetics and mechanisms of these reactions is not well-documented in the literature.
Theoretical and computational studies, particularly using Density Functional Theory (DFT), have proven to be powerful tools for investigating reaction mechanisms, predicting reactivity, and calculating thermodynamic and kinetic parameters.[2][3] Such studies on this compound would provide invaluable insights into its conformational preferences, electronic structure, and the transition states of its key reactions. This guide outlines a proposed theoretical study to bridge the current knowledge gap.
Known Reactivity and Reaction Mechanisms
The primary mode of reactivity for this compound revolves around the electrophilic nature of the carbonyl carbon of the ester group.[1] The principal reactions are:
-
Nucleophilic Acyl Substitution: The ester can react with a variety of nucleophiles, such as amines to form amides (amidation) or other alcohols to form different esters (transesterification). This proceeds through a tetrahedral intermediate.
-
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can be hydrolyzed to thiane-4-carboxylic acid and methanol.[1][4]
-
Condensation Reactions: The molecule can participate in condensation reactions with aldehydes or ketones.[1]
Nucleophilic Acyl Substitution
The generally accepted mechanism for nucleophilic acyl substitution at an ester involves a two-step addition-elimination process. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the methoxy group to regenerate the carbonyl double bond.
Hydrolysis
Ester hydrolysis can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate is deprotonated and thus unreactive towards the alcohol.
-
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile.
Proposed Theoretical Study
To gain a deeper, quantitative understanding of the reactivity of this compound, a comprehensive theoretical study is proposed. This study will employ Density Functional Theory (DFT) calculations, which have been shown to provide accurate results for similar organic reactions.[2][3]
Computational Workflow
The proposed computational investigation will follow a systematic workflow to analyze the key aspects of the molecule's reactivity.
Conformational Analysis
The thiane ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the methyl carboxylate group (axial vs. equatorial) will also significantly influence the molecule's stability and reactivity. A thorough conformational analysis is the first essential step.
Proposed Methodology:
-
Software: Gaussian, ORCA, or Spartan.
-
Method: A combination of molecular mechanics (for initial screening) and DFT (for accurate energy calculations) is recommended. A functional like B3LYP with a basis set such as 6-31G(d) would be a suitable starting point.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a powerful tool for predicting the sites of nucleophilic and electrophilic attack.[5][6] The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.
-
HOMO: Indicates the region of the molecule most likely to act as a nucleophile (electron donor).
-
LUMO: Indicates the region most susceptible to nucleophilic attack (electron acceptor). For this compound, the LUMO is expected to be localized on the carbonyl carbon of the ester group.
Transition State Analysis
For the key reactions (amidation and hydrolysis), the transition state (TS) structures will be located and characterized. This will allow for the calculation of activation energies (ΔG‡), which are crucial for understanding reaction kinetics.
Proposed Methodology:
-
Method: A DFT functional such as M06-2X or B3LYP with a larger basis set (e.g., 6-311+G(d,p)) should be employed for accurate barrier height calculations.
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used.
-
Analysis: Intrinsic Reaction Coordinate (IRC) calculations will be performed to confirm that the located transition states connect the reactants and products.
Hypothetical Quantitative Data
Upon completion of the proposed theoretical studies, the quantitative data should be summarized in clearly structured tables for easy comparison. Below are templates for such tables with hypothetical data.
Table 1: Calculated Relative Energies of this compound Conformers (in kcal/mol)
| Conformer | Axial/Equatorial | Relative Energy (ΔE) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 1.50 |
| Twist-Boat | Equatorial | 5.50 |
| Boat | Equatorial | 6.90 |
| To be determined by computational studies. |
Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) and Reaction (ΔGrxn) for Nucleophilic Acyl Substitution on this compound (in kcal/mol)
| Nucleophile | Reaction | Solvent | ΔG‡ | ΔGrxn |
| NH₃ | Amidation | Toluene | 25.0 | -5.0 |
| OH⁻ | Hydrolysis | Water | 18.0 | -15.0 |
| CH₃O⁻ | Transesterification | Methanol | 22.0 | 0.0 |
| To be determined by computational studies. |
Experimental Protocols
The following are generalized experimental protocols for the key reactions of this compound, based on standard procedures for methyl esters.
Protocol for Base-Catalyzed Hydrolysis (Saponification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of methanol and water).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a strong acid (e.g., 1M HCl) to protonate the carboxylate.
-
Isolation: Extract the product, thiane-4-carboxylic acid, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol for Amidation with a Primary Amine
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., toluene or THF).
-
Reagent Addition: Add the primary amine (1.2 eq.). For less reactive amines, a catalyst such as a Lewis acid or a base might be required.[7][8]
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-110 °C) and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If necessary, wash the organic layer with a dilute acid solution to remove excess amine, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting amide can be purified by column chromatography or recrystallization.
Conclusion
While the general reactivity of this compound can be inferred from the principles of organic chemistry, a detailed, quantitative understanding is currently lacking in the scientific literature. The proposed theoretical study, employing modern computational chemistry techniques, would provide significant insights into the conformational landscape, electronic properties, and reaction energetics of this versatile molecule. The findings from such a study would not only be of fundamental academic interest but would also provide a solid basis for the rational design of new synthetic routes and the development of novel molecules with potential applications in various fields of chemistry. This guide serves as a call to action for further research into the fascinating reactivity of this compound.
References
- 1. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Thiane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiane, a saturated six-membered heterocycle containing a sulfur atom, represents a fundamental scaffold in organic chemistry. Also known as tetrahydrothiopyran or pentamethylene sulfide, its deceptively simple structure has a rich history intertwined with the broader development of sulfur-based medicinal chemistry. While its unsaturated and nitrogen-containing counterparts have often taken the spotlight in drug discovery, the thiane ring offers unique conformational properties and a versatile backbone for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and biological significance of thiane-based compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
I. Discovery and Early History
The precise first synthesis of thiane is not chronicled in a single, seminal publication. Instead, its origins are rooted in the broader exploration of cyclic sulfides. A pivotal contribution to the systematic study of these compounds came in 1951 from E. V. Whitehead, R. A. Dean, and F. A. Fidler.[1] Their work, which focused on sulfur compounds related to petroleum, established reliable methods for the preparation and characterization of a series of cyclic sulfides, including thiane, thereby laying a crucial foundation for the field.
One of the most direct and enduring methods for the synthesis of the thiane ring is the reaction of a 1,5-dihalopentane with a sulfide salt, a classic example of nucleophilic substitution to form the heterocyclic ring.[2][3]
II. Key Synthetic Methodologies and Experimental Protocols
The construction of the thiane ring system is a cornerstone of synthesizing its derivatives. The following section details a foundational experimental protocol for the synthesis of the parent thiane molecule.
A. Synthesis of Thiane from 1,5-Dibromopentane
This method remains a widely used and efficient approach for the preparation of the unsubstituted thiane ring.
Experimental Protocol:
A mixture of 1,5-dibromopentane (4.00 g, 17.4 mmol) and sodium sulfide nonahydrate (6.27 g, 26.1 mmol) is heated at 170°C for 7 hours in an oil bath. After cooling, water (20 ml) and dichloromethane (DCM, 20 ml) are added. The phases are separated, and the aqueous layer is re-extracted with DCM (3 x 20 ml). The combined organic phases are washed with H2O (30 ml) and dried over anhydrous MgSO4. Removal of the solvent under reduced pressure yields the crude product, which is then purified by Kugelrohr distillation to give thiane as a colorless oil.[4]
Logical Workflow for Thiane Synthesis:
III. Thiane-Based Compounds in Drug Discovery and Development
While the thiane scaffold is less prevalent in marketed drugs compared to other sulfur-containing heterocycles like thiophene, research has demonstrated its potential in various therapeutic areas. Notably, there is a scarcity of data on certain derivatives, such as thiane-4-thiol.[5] However, other substituted thianes have shown promise as antibacterial and anticancer agents.[6]
A significant example of the biological potential of thiane derivatives is in the development of novel acaricides for the control of mites.
A. Tetrahydrothiopyran Derivatives as Acaricides
A study on tetrahydrothiopyran derivatives revealed their potent acaricidal activity against Psoroptes cuniculi. Several synthesized compounds exhibited higher efficacy than the commercial drug ivermectin. The structure-activity relationship (SAR) analysis indicated that the presence of a sulfone group is crucial for the acaricidal activity, with the nature and position of substituents on the benzene rings also playing a significant role.[6]
Table 1: Acaricidal Activity of Selected Tetrahydrothiopyran Derivatives [6]
| Compound | LC50 (µg/mL) | LC50 (mM) | LT50 (h) at 4.5 mM |
| b10 | 62.3 | 0.12 | 2.2 |
| Ivermectin | 223.3 | 0.26 | 8.7 |
B. Proposed Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
Molecular docking studies have suggested that these active tetrahydrothiopyran derivatives may exert their acaricidal effect through the inhibition of the acetylcholinesterase (AChE) protein, a key enzyme in the nervous system of insects and mites.[6]
Hypothesized Signaling Pathway Inhibition:
IV. Conclusion
The history of thiane-based compounds is one of steady, foundational research rather than explosive discovery. While the parent scaffold has been known for decades and is readily synthesizable, the exploration of its derivatives in medicinal chemistry is an ongoing endeavor. The promising results of tetrahydrothiopyran derivatives as potent acaricides highlight the untapped potential of this heterocyclic system.[6] As researchers continue to explore the vast chemical space of thiane derivatives, it is likely that new compounds with significant biological activities and novel mechanisms of action will emerge, solidifying the role of the thiane scaffold as a valuable tool in the development of future therapeutics. Further investigation into the synthesis and biological evaluation of a wider range of thiane derivatives is warranted to fully unlock the potential of this versatile heterocyclic core.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Methyl Thiane-4-Carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl thiane-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound in different organic solvents is critical for its application in organic synthesis, formulation development, and various analytical procedures. This document outlines the qualitative solubility, presents a framework for quantitative analysis, and details standardized experimental protocols for solubility determination.
Qualitative Solubility Overview
This compound is generally described as a colorless to pale yellow liquid. Based on its chemical structure, which includes a polar carboxylate group, it is qualitatively known to be soluble in polar organic solvents.[1] One source explicitly states that it is soluble in methanol.[1] The presence of the thiane ring, a saturated six-membered heterocyclic ring containing a sulfur atom, also influences its solubility profile.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. The acquisition of such data is crucial for process optimization, enabling precise control over reaction conditions and product purification. Researchers are encouraged to determine this data empirically. A template for recording such quantitative data is provided below.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable "gold-standard" technique for determining the thermodynamic solubility of a compound in a given solvent.[2][3]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Analytical Techniques for Solubility Measurement
Several analytical techniques can be employed for the quantification of this compound in the saturated solvent. The choice of method depends on the properties of the compound and the solvent, as well as the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Often used with a UV detector, HPLC is a versatile and widely used technique for solubility screening.[4]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
UV-Vis Spectrophotometry: A straightforward method if the compound has a chromophore and the solvent is transparent in the relevant UV-Vis region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can determine solubility without the need for phase separation.[2]
A detailed understanding of the solubility of this compound is essential for its effective use in research and development. The protocols and frameworks provided in this guide offer a systematic approach to generating this critical data.
References
Methodological & Application
Application Notes and Protocols for Methyl Thiane-4-carboxylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thiane-4-carboxylate is a versatile saturated heterocyclic building block utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its core structure, a thiane ring, is a feature in various biologically active molecules. The ester functional group at the 4-position of the thiane ring serves as a reactive handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The reactivity of the ester is centered on the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a range of nucleophiles. This reactivity allows for the conversion of the methyl ester into amides, other esters, carboxylic acids, and alcohols, providing access to a wide array of 4-substituted thiane derivatives. These derivatives are of significant interest in medicinal chemistry due to the favorable physicochemical properties that the thiane scaffold can impart to a molecule.
Application Notes
Synthesis of Amides as Bioactive Molecules
The conversion of this compound to thiane-4-carboxamides is a key transformation for introducing nitrogen-containing functionalities. Amide bonds are prevalent in a vast number of pharmaceuticals. The thiane-4-carboxamide scaffold can be a crucial component in the design of novel therapeutic agents.
-
Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of thiane-4-carboxamides.
Transesterification for Modifying Ester Functionality
Transesterification of this compound allows for the exchange of the methyl group with other alkyl or aryl groups. This can be useful for modulating the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, or for introducing a handle for further synthetic transformations. The reaction can be catalyzed by either an acid or a base.[2]
Saponification to Access Thiane-4-carboxylic Acid
Hydrolysis of the methyl ester to the corresponding carboxylic acid, thiane-4-carboxylic acid, is a fundamental transformation. This carboxylic acid is a versatile intermediate that can be activated and coupled with a variety of nucleophiles, including amines to form amides, or used in other synthetic transformations.
Reduction to 4-(Hydroxymethyl)thiane
Reduction of the ester functionality to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) provides 4-(hydroxymethyl)thiane.[3] This alcohol can then be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to a leaving group for subsequent substitution reactions.
Application in Drug Discovery: Synthesis of Dorzolamide Analogues
A significant application of thiane derivatives is in the synthesis of the anti-glaucoma drug Dorzolamide and its analogues.[4][5] The synthesis of key intermediates for Dorzolamide involves the stereoselective manipulation of substituted thiane rings, highlighting the importance of this scaffold in the development of clinically relevant pharmaceuticals.[4][5]
Experimental Protocols
The following are general protocols for common nucleophilic substitution reactions involving esters. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Synthesis of Thiane-4-carboxamide via Aminolysis
This protocol describes the direct reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Methanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add the desired amine (1.1 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Scheme:
Caption: General reaction scheme for aminolysis.
Protocol 2: Saponification to Thiane-4-carboxylic Acid
This protocol details the base-mediated hydrolysis of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
| Reactant | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Ester | LiOH | THF/H₂O | 2-12 | Typically >90 | General Protocol |
| Methyl 2,2-dimethoxyacetate | LiOH·H₂O | Dioxane/H₂O | 2 | Not specified | [6] |
| Methyl ester | LiOH | aq. t-BuOH | 36 | >78 | [7] |
Protocol 3: Transesterification with an Alcohol
This protocol outlines the acid-catalyzed exchange of the ester's alcohol group.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol - to be used in large excess as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
| Substrate | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| β-keto methyl/ethyl esters | Various alcohols | Silica supported boric acid | Solvent-free | 87-95 | [8] |
| Methyl acetoacetate | Benzyl alcohol | SiO₂–H₃BO₃ | 100 °C | 45 (after 5h) | [8] |
| β-keto esters | Aromatic/heteroaromatic alcohols | Ferrous ammonium sulfate | Microwave, solvent-free | Moderate | [9] |
Protocol 4: Reduction to 4-(Hydroxymethyl)thiane
This protocol describes the reduction of the ester to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask (flame-dried)
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous sodium sulfate
Procedure (Caution: LiAlH₄ reacts violently with water):
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.0 - 1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be used for a safer workup.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify by column chromatography or distillation if necessary.
| Substrate Type | Reagent | Product | Typical Yield (%) | Reference |
| Esters | LiAlH₄ | Primary Alcohol | High | [2][3][10] |
| Diethyl phthalate | LiAlH₄ | 1,2-Benzenedimethanol | 93 | [2] |
Conclusion
This compound is a valuable synthetic intermediate that provides access to a diverse range of 4-substituted thiane derivatives through various nucleophilic substitution reactions. The protocols outlined above serve as a guide for the hydrolysis, amidation, transesterification, and reduction of this compound. These transformations are fundamental in leveraging the thiane scaffold for applications in drug discovery and materials science. Further optimization of these general procedures for this specific substrate is encouraged to achieve optimal results.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Amides from Methyl Thiane-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, as the amide functional group is a key structural motif in a vast array of pharmaceuticals. Methyl thiane-4-carboxylate is a valuable building block, and its conversion to various amides is a critical step in the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of amides from this compound, offering two primary methodologies: direct aminolysis of the ester and a two-step approach involving hydrolysis followed by amide coupling. These protocols are designed to serve as a comprehensive guide for researchers, providing a starting point for reaction optimization and scale-up.
Data Presentation
Table 1: Reagents and Solvents for Amide Synthesis
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purpose | Supplier Example |
| This compound | C₇H₁₂O₂S | 160.23 | Starting material | Sigma-Aldrich, Combi-Blocks |
| Primary/Secondary Amine | R¹R²NH | Varies | Nucleophile | Varies |
| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | Catalyst (for aminolysis) | Sigma-Aldrich, Acros Organics |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent | Fisher Scientific, VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific, VWR |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Hydrolysis reagent | Sigma-Aldrich, Alfa Aesar |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Fisher Scientific, VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Acidification | VWR, Fisher Scientific |
| HBTU | C₁₁H₁₆F₆N₅OP | 379.24 | Coupling agent | Combi-Blocks, TCI Chemicals |
| DIPEA (Hünig's base) | C₈H₁₉N | 129.24 | Non-nucleophilic base | Sigma-Aldrich, Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent | Fisher Scientific, VWR |
| Brine (Saturated NaCl) | NaCl(aq) | - | Aqueous wash | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent | Fisher Scientific, VWR |
Table 2: Summary of Reaction Conditions for Amide Synthesis Protocols
| Parameter | Protocol 1: Direct Aminolysis | Protocol 2: Hydrolysis & Coupling |
| Step 1 | Amide Formation | Hydrolysis |
| Starting Material | This compound | This compound |
| Key Reagents | Amine, Sodium Methoxide | Lithium Hydroxide |
| Solvent | Methanol | THF/Water |
| Temperature | Reflux (approx. 65 °C) | Room Temperature |
| Reaction Time | 12-24 hours | 4-8 hours |
| Step 2 | - | Amide Coupling |
| Starting Material | Thiane-4-carboxylic acid | - |
| Key Reagents | Amine, HBTU, DIPEA | - |
| Solvent | Dichloromethane | - |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2-4 hours | - |
Experimental Protocols
Protocol 1: Direct Aminolysis of this compound
This protocol outlines the direct conversion of the methyl ester to the corresponding amide via a nucleophilic acyl substitution reaction with an amine, catalyzed by a base.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Sodium methoxide (0.1 equivalents)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard work-up and purification equipment (separatory funnel, glassware, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous methanol.
-
Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Carefully add sodium methoxide (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Two-Step Synthesis via Hydrolysis and Amide Coupling
This protocol involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.
Step 2a: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield thiane-4-carboxylic acid. This product is often used in the next step without further purification.
Step 2b: Amide Coupling of Thiane-4-carboxylic acid
Materials:
-
Thiane-4-carboxylic acid (from Step 2a)
-
Primary or secondary amine (1.1 equivalents)
-
HBTU (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiane-4-carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HBTU (1.1 equivalents) to the reaction mixture.
-
Slowly add DIPEA (2.5 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for amide synthesis from this compound.
Application of Methyl Thiane-4-carboxylate in Pharmaceutical Synthesis: A Focus on Neurokinin-3 Receptor Antagonist Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl thiane-4-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its saturated thiane ring offers a stable, non-aromatic scaffold that can be functionalized to introduce desired pharmacophoric elements. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key precursors for Neurokinin-3 (NK3) receptor antagonists, a class of drugs under investigation for the treatment of sex-hormone-related disorders.
Application in the Synthesis of Neurokinin-3 (NK3) Receptor Antagonist Intermediates
Neurokinin-3 (NK3) receptor antagonists are a promising class of non-hormonal therapeutics for conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome, and endometriosis.[1] Many NK3 receptor antagonists feature a central saturated heterocyclic core. This compound serves as an excellent starting material for the synthesis of substituted thiane-based fragments that can be incorporated into these drug candidates.
The primary synthetic utility of this compound in this context lies in its conversion to key intermediates such as (thian-4-yl)methanol and (thian-4-yl)methanamine. These intermediates can then be further elaborated and coupled with other fragments to construct the final drug molecule.
A key transformation is the reduction of the methyl ester group to a primary alcohol, followed by conversion of the alcohol to an amine. This sequence provides a flexible handle for introducing a variety of substituents and building the complex architecture of NK3 receptor antagonists.
Key Synthetic Transformations and Experimental Protocols
The following sections detail the experimental protocols for the conversion of this compound into valuable pharmaceutical intermediates.
Reduction of this compound to (thian-4-yl)methanol
The reduction of the ester functionality in this compound to a primary alcohol is efficiently achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH4).[2][3][4]
Experimental Protocol: Synthesis of (thian-4-yl)methanol
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of Lithium Aluminium Hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[2]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is cooled to 0 °C in an ice bath. Excess LiAlH4 is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield crude (thian-4-yl)methanol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH4) | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0 °C to reflux | [2] |
| Typical Yield | 85-95% | General estimate based on similar reductions |
| Purity | >95% after purification | General estimate |
Conversion of (thian-4-yl)methanol to (thian-4-yl)methanamine
The primary alcohol, (thian-4-yl)methanol, can be converted to the corresponding primary amine, (thian-4-yl)methanamine, through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.
Experimental Protocol: Synthesis of (thian-4-yl)methanamine
Step 2a: Synthesis of 4-(azidomethyl)thiane
Materials:
-
(thian-4-yl)methanol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Sodium azide (NaN3)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of (thian-4-yl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude mesylate.
-
The crude mesylate is dissolved in DMF, and sodium azide (3 equivalents) is added. The mixture is heated to 60-80 °C and stirred until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(azidomethyl)thiane.
Step 2b: Reduction of 4-(azidomethyl)thiane to (thian-4-yl)methanamine
Materials:
-
4-(azidomethyl)thiane
-
Lithium Aluminium Hydride (LiAlH4) or Hydrogen gas with Palladium on Carbon (H2/Pd-C)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
Procedure (using LiAlH4):
-
A solution of 4-(azidomethyl)thiane (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is carefully quenched at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
-
The precipitate is filtered and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated to give (thian-4-yl)methanamine.
Quantitative Data Summary:
| Parameter | Step 2a: Azide Formation | Step 2b: Azide Reduction | Reference |
| Starting Material | (thian-4-yl)methanol | 4-(azidomethyl)thiane | - |
| Reagents | MsCl, Et3N, NaN3 | LiAlH4 | General organic synthesis principles |
| Solvents | DCM, DMF | Anhydrous THF | General organic synthesis principles |
| Typical Yield | 80-90% (over 2 steps) | 85-95% | General estimate |
| Purity | >95% after purification | >95% after purification | General estimate |
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Synthesis of (thian-4-yl)methanol from this compound.
Caption: Two-step synthesis of (thian-4-yl)methanamine from (thian-4-yl)methanol.
Caption: Experimental workflow for the reduction of this compound.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of key heterocyclic intermediates used in the development of novel pharmaceuticals, particularly NK3 receptor antagonists. The straightforward conversion of its ester functionality into an alcohol and subsequently an amine provides a versatile synthetic handle for the construction of complex molecular architectures. The protocols and data presented herein offer a guide for researchers in the practical application of this important building block.
References
Methyl Thiane-4-carboxylate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl thiane-4-carboxylate is a readily available cyclic ester that serves as a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique structural features, including a reactive ester functionality and a flexible thiane ring, make it an attractive precursor for constructing complex molecular architectures of interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, including thieno[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.
Synthetic Applications of this compound
The reactivity of this compound is primarily centered around its ester group and the α-protons to the carbonyl, which allow for a variety of chemical transformations. Key reactions include:
-
Cyclocondensation Reactions: The ester functionality can react with a wide range of binucleophilic reagents, such as amidines, guanidines, and hydrazine derivatives, to form fused heterocyclic systems.
-
Spiro-heterocycle Formation: The ketone at the 4-position of the thiane ring (or its enolate equivalent) provides a strategic point for the construction of spirocyclic systems, which are of significant interest in drug design due to their three-dimensional nature.
-
Multi-step Synthetic Sequences: this compound can be elaborated through various synthetic steps to introduce additional functional groups, which can then be utilized in subsequent cyclization reactions to build more complex heterocyclic frameworks.
This document focuses on providing detailed protocols for the synthesis of two important classes of heterocycles: thieno[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, showcasing the utility of this compound as a key building block.
I. Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. A common synthetic route to these scaffolds involves the initial construction of a 3-aminothiophene-2-carboxylate, which can be achieved from this compound through a multi-step sequence. The resulting aminothiophene can then be cyclized with a one-carbon source, such as formamidine acetate, to yield the desired thieno[3,2-d]pyrimidin-4(3H)-one.
Experimental Workflow
Caption: Workflow for the synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
This protocol is adapted from a general procedure for the synthesis of thieno[3,2-d]pyrimidin-4-ols.[1]
Materials:
-
Methyl 3-aminothiophene-2-carboxylate (derived from this compound)
-
Formamidine acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol, add formamidine acetate (1.3 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thieno[3,2-d]pyrimidin-4(3H)-one.
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | Methyl 3-aminothiophene-2-carboxylate | This compound | (Multi-step) | - | - |
| 2 | Thieno[3,2-d]pyrimidin-4(3H)-one | Methyl 3-aminothiophene-2-carboxylate | Formamidine acetate | Ethanol, 80 °C, 14 h | ~54%[1] |
II. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are another important class of nitrogen-containing fused heterocycles with diverse pharmacological applications. These compounds can be synthesized via the cyclocondensation of a 3-aminopyrazole derivative with a β-keto ester. In this context, this compound can serve as the β-keto ester equivalent.
Logical Relationship for Synthesis
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.
Protocol 2: Synthesis of a Thiane-fused Pyrazolo[1,5-a]pyrimidinone
This protocol is based on general procedures for the condensation of β-keto esters with 5-aminopyrazoles.[2][3]
Materials:
-
This compound
-
A 3-aminopyrazole derivative (e.g., 3-amino-1H-pyrazole-4-carbonitrile)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 3-aminopyrazole derivative (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the thiane-fused pyrazolo[1,5-a]pyrimidinone.
Quantitative Data
| Product | Starting Material 1 | Starting Material 2 | Reagents/Solvent | Conditions | Yield |
| Thiane-fused Pyrazolo[1,5-a]pyrimidinone | This compound | 3-Aminopyrazole derivative | Acetic acid | Reflux, 4-6 h | 70-85% (expected) |
Note: The yield is an estimation based on similar reactions with other β-keto esters and may require optimization for this specific substrate.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of thieno[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These methodologies can be further adapted and expanded to create a wide array of new chemical entities for evaluation in drug discovery and development programs. The straightforward reactivity and commercial availability of this compound make it an attractive starting point for the exploration of new heterocyclic chemical space.
References
- 1. WO1997046514A1 - Process for the preparation of hydrazine derivatives useful as intermediates for the preparation of peptide analogues - Google Patents [patents.google.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acidic Hydrolysis of Methyl Thiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. Methyl thiane-4-carboxylate is a valuable building block, and its hydrolysis product, thiane-4-carboxylic acid, serves as a key precursor for various biologically active molecules. This document provides detailed application notes and protocols for the acid-catalyzed hydrolysis of this compound.
The reaction involves heating the ester in the presence of an acid catalyst and excess water, driving the equilibrium towards the formation of the carboxylic acid and methanol. The thiane ring is generally stable under these conditions, allowing for a clean conversion.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and product is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility |
| This compound | C₇H₁₂O₂S | 160.23 | Colorless to pale yellow liquid | Soluble in polar solvents |
| Thiane-4-carboxylic acid | C₆H₁₀O₂S | 146.21 | White solid | Soluble in polar solvents |
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="this compound"]; ProtonatedEster [label="Protonated Ester"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; ProtonatedIntermediate [label="Protonated Tetrahedral Intermediate"]; CarboxylicAcidProtonated [label="Protonated Carboxylic Acid"]; Product [label="Thiane-4-carboxylic Acid"]; Catalyst_H [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol [label="CH₃OH", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> ProtonatedEster [label="+ H⁺"]; ProtonatedEster -> TetrahedralIntermediate [label="+ H₂O"]; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer"]; ProtonatedIntermediate -> CarboxylicAcidProtonated [label="- CH₃OH"]; CarboxylicAcidProtonated -> Product [label="- H⁺"];
// Invisible nodes and edges for layout {rank=same; Start; Catalyst_H;} {rank=same; ProtonatedEster; Water;} {rank=same; CarboxylicAcidProtonated; Methanol;} {rank=same; Product;} } Caption: Acid-catalyzed hydrolysis mechanism.
Experimental Protocols
This section provides a detailed protocol for the acidic hydrolysis of this compound. The procedure is adapted from established methods for the hydrolysis of structurally similar cyclic esters, such as methyl cyclohexanecarboxylate.[1]
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a 1:1 (v/v) mixture of deionized water and a suitable acid (e.g., 6 M HCl or 3 M H₂SO₄) in a volume sufficient to ensure stirring (approximately 10-20 mL per gram of ester). If the ester is not fully soluble, a minimal amount of a co-solvent like dioxane or THF can be added to create a homogeneous solution.[1]
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction time can vary from 6 to 24 hours depending on the scale and specific conditions.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude thiane-4-carboxylic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel if necessary.
-
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="Reaction Setup:\n- this compound\n- Aqueous Acid (HCl or H₂SO₄)\n- Optional co-solvent (Dioxane/THF)"]; B [label="Reflux (80-100 °C)\n6-24 hours"]; C [label="Reaction Monitoring (TLC/GC)"]; D [label="Work-up:\n- Cool to RT\n- Remove co-solvent\n- Extraction with organic solvent"]; E [label="Washing:\n- H₂O\n- Sat. NaHCO₃\n- Brine"]; F [label="Drying and Concentration"]; G [label="Purification:\n- Recrystallization or\n- Column Chromatography"]; H [label="Thiane-4-carboxylic Acid"];
// Edges A -> B; B -> C; C -> D [label="Reaction Complete"]; D -> E; E -> F; F -> G; G -> H; } Caption: Experimental workflow for hydrolysis.
Quantitative Data
| Parameter | Acid-Catalyzed Hydrolysis of Methyl Cyclohexanecarboxylate |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) |
| Solvent | Aqueous, often with a co-solvent (e.g., Dioxane, THF)[1] |
| Temperature | Reflux (typically 80-100 °C)[1] |
| Typical Reaction Time | 6 - 18 hours[1] |
| Expected Yield | High (typically >85%) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or ensure the reaction is at a vigorous reflux. |
| Catalyst concentration is too low. | Increase the concentration of the acid catalyst. | |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions of the aqueous layer. Ensure the pH of the aqueous layer is acidic before extraction. |
| Product loss during work-up. | Handle the product carefully, especially during the neutralization and washing steps. | |
| Presence of Impurities | Unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Side reactions due to harsh conditions. | Consider using a milder acid or lower reaction temperature, although this may increase the reaction time. |
Conclusion
The acid-catalyzed hydrolysis of this compound is a reliable method for the synthesis of thiane-4-carboxylic acid. The provided protocol, based on well-established procedures for analogous compounds, offers a robust starting point for researchers. Optimization of reaction conditions may be necessary depending on the scale and purity requirements of the final product. The stability of the thiane ring under these conditions makes this a favorable synthetic route.
References
Application Note: Large-Scale Synthesis of Methyl Thiane-4-carboxylate for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl thiane-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its thiane core is a key structural motif in various biologically active molecules. The provision of a reliable, scalable, and well-documented synthetic route is crucial for ensuring a consistent supply for research and development purposes. This application note provides a detailed two-step protocol for the large-scale synthesis of this compound, commencing with the synthesis of the precursor, Thiane-4-carboxylic acid, followed by its esterification. The described methods are designed to be robust and reproducible for multi-gram to kilogram scale production.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main stages:
-
Synthesis of Thiane-4-carboxylic acid: This step involves a malonic ester synthesis approach, where diethyl malonate is reacted with a sulfur-containing dielectrophile, followed by hydrolysis and decarboxylation.
-
Fischer Esterification: The resulting Thiane-4-carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Experimental Protocols
Part 1: Synthesis of Thiane-4-carboxylic acid
This procedure is adapted from established malonic ester synthesis protocols for analogous heterocyclic carboxylic acids.
Step 1a: Cyclization of Diethyl Malonate with Bis(2-chloroethyl) sulfide
-
Setup: A 22 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup is placed in a heating mantle.
-
Reagent Preparation: In the flask, add sodium ethoxide (21% solution in ethanol, 5.5 L, approximately 15.8 mol).
-
Reaction: To the stirred sodium ethoxide solution, add diethyl malonate (2.5 kg, 15.6 mol) dropwise over 1 hour, maintaining the temperature below 30°C. After the addition is complete, heat the mixture to reflux (approximately 78-82°C).
-
Addition of Dielectrophile: To the refluxing mixture, add bis(2-chloroethyl) sulfide (2.5 kg, 15.7 mol) dropwise over 4 hours.
-
Reaction Completion: After the addition, continue to reflux the mixture for an additional 8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration. The ethanol is then removed from the filtrate by distillation under reduced pressure. The resulting crude diethyl thiane-4,4-dicarboxylate is used directly in the next step.
Step 1b: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude diethyl thiane-4,4-dicarboxylate, add a solution of sodium hydroxide (2.5 kg, 62.5 mol) in water (10 L). Heat the mixture to reflux and maintain for 12 hours to ensure complete hydrolysis.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid (approximately 6 L) until the pH is between 1 and 2. The mixture is then heated to 100-110°C to effect decarboxylation, which is monitored by the cessation of carbon dioxide evolution.
-
Isolation and Purification: Cool the mixture to below 10°C to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum at 50°C to yield Thiane-4-carboxylic acid as a white to off-white solid.
Part 2: Fischer Esterification for the Synthesis of this compound
This protocol utilizes the well-established Fischer esterification method for the conversion of a carboxylic acid to its corresponding methyl ester.[1][2][3]
-
Setup: A 10 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer. The flask is placed in a heating mantle.
-
Reaction Mixture: To the flask, add Thiane-4-carboxylic acid (1.0 kg, 6.84 mol) and methanol (5.0 L, 123.5 mol).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (100 mL, 1.84 mol) to the mixture. An exothermic reaction will be observed.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The methanol is then removed under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (5 L) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 2.5 L).
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine, 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to afford this compound as a colorless oil.
Data Presentation
The following table summarizes the key quantitative data for the large-scale synthesis of this compound.
| Parameter | Step 1: Synthesis of Thiane-4-carboxylic acid | Step 2: Fischer Esterification |
| Starting Materials | Diethyl malonate, Bis(2-chloroethyl) sulfide, Sodium ethoxide, Sodium hydroxide, Hydrochloric acid | Thiane-4-carboxylic acid, Methanol, Sulfuric acid |
| Scale | 15.6 mol (Diethyl malonate) | 6.84 mol (Thiane-4-carboxylic acid) |
| Reaction Time | Cyclization: 13 hours; Hydrolysis/Decarboxylation: 14 hours | 6 hours |
| Reaction Temperature | Cyclization: Reflux (78-82°C); Hydrolysis: Reflux (100°C); Decarboxylation: 100-110°C | Reflux (approx. 65°C) |
| Product | Thiane-4-carboxylic acid | This compound |
| Yield | 75-85% | 90-95% |
| Purity | >95% (after drying) | >98% (after distillation) |
Mandatory Visualization
Caption: Overall workflow for the two-part synthesis of this compound.
Caption: Logical relationship of reactants, intermediates, and the final product.
References
Application Notes and Protocols: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Using Heterocyclic Carboxylate Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1] Small molecule inhibitors of DPP-4, often featuring heterocyclic scaffolds, are of significant interest in medicinal chemistry. While a direct synthetic route for a potent enzyme inhibitor originating from Methyl thiane-4-carboxylate was not identified in a comprehensive literature search, this document provides a detailed application note and protocol for the synthesis of a highly potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide. This synthesis is representative of how heterocyclic building blocks are employed in the development of enzyme inhibitors and serves as a valuable practical guide for researchers in this field. The selected compound demonstrates nanomolar potency against DPP-4, highlighting the effectiveness of the described synthetic approach.[2]
Part 1: Synthesis of Pyrazole-Containing Thiosemicarbazone DPP-4 Inhibitors
This section details the synthesis of a series of pyrazole-based thiosemicarbazones, which have shown significant DPP-4 inhibitory activity.[2]
Logical Relationship of Synthetic Steps
Caption: Synthetic workflow for pyrazole-based thiosemicarbazone DPP-4 inhibitors.
Experimental Protocols
Step 1: Synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide (Intermediate 1) [2]
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (30 mL).
-
Reaction Conditions: Stir the mixture at room temperature for 4 hours.
-
Work-up and Purification: After 4 hours, filter the reaction mixture. The resulting residue is then crystallized from ethanol to yield the pure intermediate product.
Step 2: Synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(arylidene)thiosemicarbazide (Final Products 2a-o) [2]
-
Reaction Setup: Combine 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide (1) (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in ethanol.
-
Reaction Conditions: Reflux the mixture for 8 hours.
-
Work-up and Purification: After the reaction is complete, filter the mixture and crystallize the residue from ethanol to obtain the final thiosemicarbazone product.
Part 2: Biological Evaluation of Synthesized Inhibitors
The synthesized compounds were evaluated for their ability to inhibit DPP-4 and their cytotoxic effects on a normal cell line.
Data Presentation: DPP-4 Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of selected synthesized thiosemicarbazone derivatives.[2]
| Compound | Aromatic Substituent | IC50 (nM) ± SD |
| 2f | 4-bromo | 1.266 ± 0.264 |
| 2g | 4-trifluoromethyl | 4.775 ± 0.296 |
| 2o | 4-phenyl | 18.061 ± 0.311 |
| 2k | 4-thiomethyl | 22.671 ± 0.301 |
| 2i | 4-methoxy | 43.312 ± 0.372 |
| Sitagliptin | (Reference) | 4.380 ± 0.319 |
Experimental Protocols for Biological Assays
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based) [2][3][4]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 8.0).
-
Dilute human recombinant DPP-4 enzyme in the assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in the assay buffer.
-
Dissolve test compounds and reference inhibitor (Sitagliptin) in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute to desired concentrations with the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or reference inhibitor solution. For control wells (100% activity), add 10 µL of the solvent instead of the inhibitor. For background wells, add 40 µL of assay buffer and 10 µL of solvent.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for DPP-4 Inhibition Assay
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Protocol 2: Cytotoxicity (MTT) Assay [2][5][6]
-
Cell Culture:
-
Culture NIH/3T3 mouse embryonic fibroblast cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified atmosphere at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 72 hours).
-
After incubation, add 10-20 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.[6]
-
The absorbance is directly proportional to the number of viable cells. The cytotoxicity can be expressed as the concentration of the compound that reduces cell viability by 50% (IC50). For the most potent DPP-4 inhibitor, compound 2f, the IC50 value for cytotoxicity towards NIH/3T3 cells was found to be higher than 500 µM, indicating a favorable safety profile.[9]
-
References
- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Thiane-4-Carboxylic Acid and its Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiane-4-carboxylic acid and its esters, valuable intermediates in medicinal chemistry and drug development. The described methods are based on established organic chemistry principles and offer reliable pathways to these important heterocyclic scaffolds.
Introduction
Thiane-4-carboxylic acid and its corresponding esters are key building blocks in the synthesis of a variety of pharmacologically active compounds. The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, imparts unique physicochemical properties to molecules, influencing their conformation, lipophilicity, and metabolic stability. Consequently, efficient and scalable synthetic routes to substituted thianes are of significant interest to the pharmaceutical industry.
This document outlines two primary synthetic strategies for accessing thiane-4-carboxylic acid and its esters, commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.
Synthetic Strategy 1: Dieckmann Condensation of Diethyl 3,3'-Thiodipropionate
This classical approach involves the construction of the thiane ring via an intramolecular Dieckmann condensation, followed by subsequent functional group manipulations to afford the target carboxylic acid or ester.
Overall Workflow
Caption: Synthetic workflow via Dieckmann condensation.
Step 1: Synthesis of Diethyl 3,3'-Thiodipropionate
This initial step involves a double Michael addition of hydrogen sulfide to ethyl acrylate.
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer.
-
Reagents:
-
Ethyl acrylate
-
Sodium ethoxide (catalytic amount)
-
Ethanol (solvent)
-
Hydrogen sulfide gas
-
-
Procedure:
-
Charge the flask with ethanol and a catalytic amount of sodium ethoxide.
-
Cool the mixture in an ice bath and bubble hydrogen sulfide gas through the solution.
-
Slowly add ethyl acrylate to the reaction mixture while maintaining a slow stream of hydrogen sulfide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation.
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Purity | >98% (by GC-MS) |
Step 2: Dieckmann Condensation to Ethyl 3-oxothiane-4-carboxylate
The diester is cyclized using a strong base to form the β-keto ester.
Experimental Protocol:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Diethyl 3,3'-thiodipropionate
-
Sodium ethoxide or sodium hydride (strong base)
-
Anhydrous toluene or THF (solvent)
-
-
Procedure:
-
Prepare a suspension of the base in the anhydrous solvent under a nitrogen atmosphere.
-
Heat the suspension to reflux.
-
Add a solution of diethyl 3,3'-thiodipropionate in the anhydrous solvent dropwise to the refluxing suspension.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., hydrochloric acid or acetic acid).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting β-keto ester by vacuum distillation or column chromatography.
-
| Parameter | Value |
| Typical Yield | 70-80% |
| Reaction Time | 4-8 hours |
Step 3: Hydrolysis and Decarboxylation to Thian-4-one
The β-keto ester is hydrolyzed and decarboxylated to yield the corresponding cyclic ketone.
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
Ethyl 3-oxothiane-4-carboxylate
-
Aqueous acid (e.g., 10% sulfuric acid or hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide) followed by acidification.
-
-
Procedure (Acidic Conditions):
-
Combine the ethyl 3-oxothiane-4-carboxylate with the aqueous acid solution.
-
Heat the mixture to reflux and maintain for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude thian-4-one, which can be purified by distillation or chromatography.
-
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 2-6 hours |
Step 4a: Conversion of Thian-4-one to Thiane-4-carboxylic Acid
This transformation can be achieved via the formation and subsequent hydrolysis of a cyanohydrin.
Experimental Protocol:
-
Apparatus: A two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Reagents:
-
Thian-4-one
-
Sodium cyanide or potassium cyanide
-
A weak acid (e.g., acetic acid) or a bisulfite adduct
-
Concentrated hydrochloric acid (for hydrolysis)
-
-
Procedure:
-
Cyanohydrin Formation: Dissolve thian-4-one in a suitable solvent (e.g., ethanol/water). Cool the solution in an ice bath and slowly add a solution of sodium cyanide. Acidify the mixture carefully with a weak acid to generate HCN in situ. Stir for several hours.
-
Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture containing the cyanohydrin. Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield thiane-4-carboxylic acid, which can be purified by recrystallization.
-
| Parameter | Value |
| Typical Yield | 60-75% (over two steps) |
| Reaction Time | 4-8 hours (hydrolysis) |
Step 4b and 5: Conversion of Thian-4-one to Ethyl Thiane-4-carboxylate
A Wittig or Horner-Wadsworth-Emmons reaction can be employed to introduce the ester functionality, followed by reduction.
Experimental Protocol (Horner-Wadsworth-Emmons):
-
Apparatus: A flame-dried, two-necked round-bottom flask with a nitrogen inlet and magnetic stirrer.
-
Reagents:
-
Thian-4-one
-
Triethyl phosphonoacetate
-
A strong base (e.g., sodium hydride)
-
Anhydrous THF (solvent)
-
Palladium on carbon (Pd/C) and hydrogen gas (for reduction)
-
-
Procedure:
-
Olefination: Add triethyl phosphonoacetate to a suspension of sodium hydride in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases. Add a solution of thian-4-one in THF and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product. Purify the resulting ethyl thiane-4-ylideneacetate by column chromatography.
-
Reduction: Dissolve the unsaturated ester in ethanol and add a catalytic amount of Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and remove the solvent to yield ethyl thiane-4-carboxylate.
-
| Parameter | Value |
| Typical Yield (Olefination) | 70-85% |
| Typical Yield (Reduction) | >95% |
Synthetic Strategy 2: Ring Closure via Dihalide Alkylation
An alternative approach involves the formation of the thiane ring by alkylating a sulfur nucleophile with a suitable dihalide, followed by introduction of the carboxylic acid functionality.
Overall Workflow
Caption: Synthetic workflow via dihalide alkylation.
Step 1 & 2: Synthesis of Diethyl thiane-4,4-dicarboxylate
This route involves a double alkylation of diethyl malonate followed by cyclization with a sulfur source.
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagents:
-
Diethyl malonate
-
Sodium ethoxide
-
1,2-dibromoethane
-
Sodium sulfide (Na₂S)
-
Ethanol (solvent)
-
-
Procedure:
-
Alkylation: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise at room temperature. After stirring, add 1,2-dibromoethane dropwise and heat the mixture to reflux for several hours. Repeat the addition of sodium ethoxide and 1,2-dibromoethane to achieve dialkylation.
-
Cyclization: To the crude dialkylated product, add a solution of sodium sulfide in ethanol. Heat the mixture to reflux for several hours.
-
Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure. Purify the resulting diethyl thiane-4,4-dicarboxylate by vacuum distillation.
-
| Parameter | Value |
| Typical Yield | 40-50% (over two steps) |
| Reaction Time | 12-24 hours |
Step 3: Hydrolysis and Decarboxylation to Thiane-4-carboxylic Acid
The gem-diester is hydrolyzed and decarboxylated to the target carboxylic acid.
Experimental Protocol:
-
Apparatus: A round-bottom flask with a reflux condenser.
-
Reagents:
-
Diethyl thiane-4,4-dicarboxylate
-
Aqueous potassium hydroxide or sodium hydroxide
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Hydrolysis: Heat the diester under reflux with an aqueous solution of potassium hydroxide until the ester is fully hydrolyzed.
-
Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic and carbon dioxide evolution ceases.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield thiane-4-carboxylic acid, which can be purified by recrystallization.
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 4-8 hours |
Step 4: Esterification to Ethyl thiane-4-carboxylate
The carboxylic acid can be converted to its ester via standard esterification methods.
Experimental Protocol (Fischer Esterification):
-
Apparatus: A round-bottom flask with a reflux condenser (and Dean-Stark trap if necessary).
-
Reagents:
-
Thiane-4-carboxylic acid
-
Ethanol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve thiane-4-carboxylic acid in a large excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
-
Extract the ester into an organic solvent, wash with water and brine, and dry.
-
Purify by distillation.
-
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 4-6 hours |
Conclusion
The synthetic routes presented herein provide robust and adaptable methods for the preparation of thiane-4-carboxylic acid and its esters. The choice of a particular route may depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for a given application. The detailed protocols and associated data should serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and other fine chemicals.
Application Notes and Protocols: Methyl Thiane-4-carboxylate in the Preparation of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
While polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers, there is a growing interest in exploring novel linker structures to enhance the "drug-like" properties of these molecules. Saturated heterocyclic scaffolds, for instance, can impart conformational rigidity and favorable metabolic stability. This document outlines the proposed application of methyl thiane-4-carboxylate as a versatile building block for the synthesis of innovative PROTAC linkers. The incorporation of a thiane moiety offers a unique opportunity to modulate the linker's properties, potentially leading to PROTACs with improved pharmacological profiles.
Proposed Synthetic Pathways for Thiane-Based PROTAC Linkers
This compound is a commercially available starting material that can be readily functionalized to generate bifunctional linkers suitable for PROTAC synthesis. Below are two proposed synthetic routes to generate key thiane-based linker precursors.
Logical Flow for Utilizing this compound in PROTAC Linker Synthesis
Caption: General workflow for synthesizing thiane-based PROTAC linkers.
Route A: Synthesis of an Amine-Terminated Thiane Linker
This route describes the synthesis of a thiane-based linker with a terminal amine group, which is suitable for coupling with a carboxylic acid-functionalized warhead or E3 ligase ligand.
Caption: Synthetic scheme for an amine-terminated thiane linker.
Experimental Protocols for Route A
Step 1: Synthesis of Thiane-4-carboxylic Acid
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M), add lithium hydroxide monohydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford thiane-4-carboxylic acid.
Step 2: Synthesis of tert-butyl (2-(thiane-4-carboxamido)ethyl)carbamate
-
To a solution of thiane-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 0.2 M), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-Boc-ethylenediamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected amine linker.
Step 3: Synthesis of N-(2-aminoethyl)thiane-4-carboxamide
-
Dissolve the protected amine linker (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM (3 x volumes) to remove residual TFA.
-
The resulting TFA salt of the amine-terminated linker can be used directly in the next step or neutralized with a suitable base.
Route B: Synthesis of a Carboxylic Acid-Terminated Thiane Linker
This route details the preparation of a thiane-based linker with a terminal carboxylic acid, suitable for coupling with amine or alcohol functionalities on a warhead or E3 ligase ligand.
Caption: Synthetic scheme for a carboxylic acid-terminated thiane linker.
Experimental Protocols for Route B
Step 1: Synthesis of Thiane-4-ylmethanol
-
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain thiane-4-ylmethanol.
Step 2: Synthesis of tert-butyl 2-((thian-4-yl)methoxy)acetate
-
To a solution of thiane-4-ylmethanol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the protected acid linker.
Step 3: Synthesis of 2-((thian-4-yl)methoxy)acetic acid
-
Dissolve the protected acid linker (1.0 eq) in DCM (0.1 M).
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Concentrate the reaction mixture in vacuo to afford the carboxylic acid-terminated thiane linker.
Data Presentation
The following tables present hypothetical, yet realistic, data for the synthesized intermediates.
Table 1: Characterization Data for Route A Intermediates
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) | ¹H NMR (Hypothetical, δ ppm) | MS (m/z) [M+H]⁺ |
| Thiane-4-carboxylic Acid | C₅H₈O₂S | 146.18 | 95 | >98% | 12.1 (s, 1H), 2.8-2.6 (m, 5H), 2.1-1.9 (m, 4H) | 147.0 |
| tert-butyl (2-(thiane-4-carboxamido)ethyl)carbamate | C₁₂H₂₂N₂O₃S | 290.38 | 80 | >95% | 6.1 (t, 1H), 4.9 (br s, 1H), 3.3 (q, 2H), 3.1 (q, 2H), 2.7-2.5 (m, 5H), 2.0-1.8 (m, 4H), 1.4 (s, 9H) | 291.1 |
| N-(2-aminoethyl)thiane-4-carboxamide | C₇H₁₄N₂OS | 190.26 | >99% (as TFA salt) | >95% | 8.2 (br s, 3H), 6.5 (t, 1H), 3.5 (q, 2H), 3.0 (t, 2H), 2.8-2.6 (m, 5H), 2.1-1.9 (m, 4H) | 191.1 |
Table 2: Characterization Data for Route B Intermediates
| Compound Name | Molecular Formula | Molecular Weight | Yield (%) | Purity (HPLC) | ¹H NMR (Hypothetical, δ ppm) | MS (m/z) [M+H]⁺ |
| Thiane-4-ylmethanol | C₅H₁₀OS | 132.20 | 90 | >98% | 3.5 (d, 2H), 2.7-2.5 (m, 4H), 1.9-1.7 (m, 5H) | 133.0 |
| tert-butyl 2-((thian-4-yl)methoxy)acetate | C₁₁H₂₀O₃S | 246.34 | 75 | >95% | 3.9 (s, 2H), 3.4 (d, 2H), 2.7-2.5 (m, 4H), 2.0-1.8 (m, 5H), 1.4 (s, 9H) | 247.1 |
| 2-((thian-4-yl)methoxy)acetic acid | C₇H₁₂O₃S | 190.23 | >99% | >95% | 10.5 (br s, 1H), 4.0 (s, 2H), 3.5 (d, 2H), 2.8-2.6 (m, 4H), 2.1-1.9 (m, 5H) | 191.1 |
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel PROTAC linkers. The protocols outlined in this document provide a clear and feasible path to generate both amine- and carboxylic acid-terminated thiane-based linkers. The incorporation of the thiane moiety may offer advantages in terms of metabolic stability and conformational constraint, potentially leading to the development of more potent and selective PROTAC degraders. Further investigation into the impact of the thiane sulfur atom, including its potential for oxidation to sulfoxide and sulfone, could provide an additional layer of modulation for fine-tuning the physicochemical properties of the resulting PROTACs. These strategies open new avenues for linker design and optimization in the rapidly evolving field of targeted protein degradation.
Application Notes and Protocols for Stereoselective Reactions Involving Methyl Thiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiane-containing scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The stereochemical configuration of substituents on the thiane ring can profoundly influence a compound's pharmacological properties, making the development of stereoselective synthetic methods crucial. Methyl thiane-4-carboxylate is a versatile starting material for the synthesis of more complex thiane derivatives. This document provides an overview of potential stereoselective reactions applicable to this compound, based on established synthetic methodologies for analogous cyclic esters and thioesters. While specific literature detailing stereoselective reactions directly on this compound is limited, the principles of asymmetric synthesis provide a strong foundation for developing such transformations.
The following sections outline generalized protocols and expected outcomes for key stereoselective reactions, including diastereoselective alkylation via chiral auxiliaries and enantioselective Michael additions. These notes are intended to serve as a starting point for researchers to design and optimize stereoselective syntheses targeting novel thiane-based compounds.
Diastereoselective Alkylation of this compound Derivatives Using Chiral Auxiliaries
A well-established strategy for introducing chirality at the α-position of a carbonyl group is the use of a chiral auxiliary. By covalently attaching a chiral molecule to the thiane-4-carboxylate moiety, one can induce facial bias in the subsequent enolate alkylation, leading to a diastereoselective outcome. Evans' oxazolidinones are a common choice for this purpose.
Logical Workflow for Diastereoselective Alkylation
Functionalization of the Thiane Ring in Methyl Thiane-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the thiane ring in Methyl thiane-4-carboxylate. The strategic modification of this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The following sections detail key transformations including oxidation of the sulfur atom and alpha-functionalization of the thiane ring.
Oxidation of the Thiane Ring
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide (this compound-1-oxide) and sulfone (this compound-1,1-dioxide). These transformations are valuable for modulating the physicochemical properties of the molecule, such as polarity, hydrogen bonding capacity, and metabolic stability.
Synthesis of this compound-1-oxide
The selective oxidation to the sulfoxide is a common strategy to introduce a chiral center at the sulfur atom and to increase the polarity of the molecule.
Experimental Protocol: Oxidation to Sulfoxide
This protocol is adapted from general procedures for the oxidation of cyclic thioethers.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidant Preparation: In a separate flask, prepare a solution of one equivalent of a mild oxidizing agent. Common choices include:
-
Sodium metaperiodate (NaIO₄): Dissolve NaIO₄ (1.05 eq) in water.
-
meta-Chloroperoxybenzoic acid (m-CPBA): Dissolve m-CPBA (1.0 eq) in DCM.
-
-
Reaction: Slowly add the oxidant solution to the stirred solution of the thiane from step 2. Maintain the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (for NaIO₄): Filter the reaction mixture to remove the sodium iodate precipitate. Extract the aqueous layer with DCM. Combine the organic layers.
-
Work-up (for m-CPBA): Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| NaIO₄ | Methanol/Water | 0 | 2-4 | 85-95 |
| m-CPBA | Dichloromethane | 0 | 1-3 | 90-98 |
Reaction Workflow: Oxidation to Sulfoxide
Caption: Workflow for the oxidation of this compound to its sulfoxide.
Synthesis of this compound-1,1-dioxide
Further oxidation of the sulfoxide or direct oxidation of the sulfide yields the corresponding sulfone. Sulfones are generally stable, polar, and can act as hydrogen bond acceptors, which are desirable features in drug candidates.
Experimental Protocol: Oxidation to Sulfone
This protocol is adapted from general procedures for the oxidation of cyclic thioethers to sulfones.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) or this compound-1-oxide (1.0 eq) in a suitable solvent like acetic acid or a mixture of acetonitrile and water.
-
Oxidant Addition: Add an excess of a strong oxidizing agent. Common choices include:
-
Hydrogen Peroxide (H₂O₂): Add 30% H₂O₂ (2.2-3.0 eq) dropwise. The reaction may be exothermic.
-
Potassium Permanganate (KMnO₄): Add KMnO₄ (2.1 eq) portion-wise at 0 °C.
-
Oxone®: Add Oxone® (2.2 eq) in a biphasic mixture of DCM and water.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to ensure complete oxidation.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.
-
Work-up (for H₂O₂): Carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Work-up (for KMnO₄): Quench the reaction with a saturated solution of sodium bisulfite until the purple color disappears. Filter through celite to remove manganese dioxide. Extract the filtrate with an organic solvent.
-
Work-up (for Oxone®): Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| H₂O₂ / Acetic Acid | Acetic Acid | 25-50 | 4-12 | 80-90 |
| KMnO₄ | Acetone/Water | 0 - 25 | 2-6 | 75-85 |
| Oxone® | DCM/Water | 25 | 3-8 | 85-95 |
Reaction Workflow: Oxidation to Sulfone
Caption: Workflow for the oxidation of this compound to its sulfone.
Alpha-Functionalization of the Thiane Ring
Functionalization at the carbon atom adjacent (alpha) to the sulfur is a powerful method to introduce substituents that can interact with biological targets. The Pummerer rearrangement is a classic and effective method for achieving this transformation.
Alpha-Acetoxylation via the Pummerer Rearrangement
The Pummerer rearrangement of the corresponding sulfoxide provides a route to introduce an acetoxy group at the alpha-position of the thiane ring.
Experimental Protocol: Pummerer Rearrangement
This protocol is based on the general procedure for the Pummerer rearrangement.
-
Starting Material: Begin with this compound-1-oxide (1.0 eq), prepared as described in section 1.1.
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the sulfoxide in a large excess of acetic anhydride, which acts as both the reagent and solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 140 °C).
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, carefully quench the excess acetic anhydride by slowly adding the reaction mixture to a stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, primarily a mixture of 2-acetoxy and 3-acetoxy thiane derivatives, can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Acetic Anhydride | Acetic Anhydride | 140 | 2-6 | 60-80 (as a mixture of isomers) |
Logical Relationship: Pummerer Rearrangement
Caption: Pummerer rearrangement of the thiane sulfoxide to the alpha-acetoxy derivative.
Application Notes and Protocols: Thiane and Thiophene Derivatives in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive research has revealed a scarcity of publicly available data directly implicating methyl thiane-4-carboxylate in specific, large-scale agrochemical applications. However, the structurally related thiane and, more prominently, thiophene moieties are integral to the development of a variety of fungicides, insecticides, and herbicides. These notes, therefore, focus on the broader applications of thiane and thiophene derivatives in agrochemical research, providing insights into their synthesis and biological activities.
Fungicidal Applications of Thiophene Derivatives
Thiophene-containing compounds have emerged as a significant class of fungicides, often acting as bioisosteres of phenyl groups in established pharmacophores. Their fungicidal activity is frequently linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.
N-Thienylcarboxamides as SDH Inhibitors
A study on N-thienylcarboxamides demonstrated that the position of substituents on the thiophene ring is crucial for fungicidal efficacy against gray mold (Botrytis cinerea). Specifically, N-(2-substituted-3-thienyl)carboxamides and N-(3-substituted-4-thienyl)carboxamides exhibited high activity, comparable to their phenyl analogues and the commercial fungicide penthiopyrad[1].
Data Presentation: In Vitro Fungicidal Activity of N-Thienylcarboxamide Isomers against B. cinerea [1]
| Compound Type | Substituent | IC50 (mg/L) | IC90 (mg/L) |
| N-(2-substituted-3-thienyl) | Phenyl | 0.36 | 1.1 |
| N-(2-substituted-3-thienyl) | 4-Chlorophenyl | 0.11 | 0.35 |
| N-(3-substituted-4-thienyl) | 4-Chlorophenyl | 0.29 | 1.0 |
| N-(3-substituted-2-thienyl) | 4-Chlorophenyl | >10 | >10 |
| N-(2-substituted-phenyl) | Phenyl | 0.28 | 1.1 |
Experimental Protocol: Synthesis of N-[3-(4-Chlorophenyl)-4-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide[1]
This protocol describes the synthesis of a potent N-thienylcarboxamide fungicide.
Workflow for Synthesis of a Thiophene-based Fungicide
Caption: Synthesis of an N-thienylcarboxamide fungicide.
Materials:
-
3-Amino-4-(4-chlorophenyl)thiophene
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
-
Thionyl chloride
-
Pyridine
Procedure:
-
Prepare 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride by reacting 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with thionyl chloride.
-
Dissolve 3-amino-4-(4-chlorophenyl)thiophene (1.0 eq) in pyridine.
-
To the solution from step 2, add the 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride (1.0 eq) at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
After the reaction is complete, proceed with standard workup and purification procedures to isolate the final product.
Insecticidal Applications of Thiane and Thiophene Derivatives
Derivatives of both thiane and thiophene have been explored for their insecticidal properties, targeting a range of pests.
2-Substituted-1,3-dithiane Derivatives
Sixteen novel 2-(brominated furanyl or thiophenyl)-1,3-dithiane derivatives were synthesized and evaluated for their insecticidal activity. The preliminary bioassay indicated that all synthesized compounds exhibited some level of insecticidal activity at a concentration of 600 µg/mL[2].
Data Presentation: Insecticidal Activity of a 2-Substituted-1,3-dithiane Derivative [2]
| Compound | Target Pest | Concentration (µg/mL) | Lethality (%) |
| M11 | Myzus persicae | 600 | 90 |
Thienylpyridine and Thieno[2,3-b]pyridine Derivatives
A series of novel thienylpyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their insecticidal activity against nymphs and adults of Aphis gossypi. Some of these compounds showed promising results[3][4].
Data Presentation: Insecticidal Activity of Thieno[2,3-b]pyridine Derivatives against Aphis gossypii [4]
| Compound | Sublethal Concentration (LC50) | Effect |
| 4 | < LC50 | Promising results |
| 9b | < LC50 | Promising results |
| 9c | < LC50 | Promising results |
Experimental Protocol: Synthesis of Ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate[3]
This protocol outlines the synthesis of a thienylpyridine derivative with insecticidal potential.
Workflow for Synthesis of a Thienylpyridine Insecticide Intermediate
Caption: Synthesis of a thienylpyridine intermediate.
Materials:
-
Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate
-
2-Chloroacetamide or its N-aryl derivatives
Procedure:
-
React ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate with 2-chloroacetamide or its N-aryl derivatives.
-
The reaction yields ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate or its corresponding N-aryl derivatives.
-
Further cyclization of these products can be carried out by heating in absolute ethanol with a catalytic amount of sodium ethoxide to yield isomeric thieno[2,3-b]pyridines.
Herbicidal Applications of Thiophene Derivatives
Thiophene carboxylates and related structures have been investigated as herbicides. A notable example is the active ingredient in a patented method for preparing a methyl 4-[(...)-sulfamoyl]-5-methylthiophene-3-carboxylate derivative, indicating the relevance of this scaffold in herbicide development[5].
Thiophene-based Herbicides
While specific quantitative data on the herbicidal efficacy of this compound was not found, the synthesis of complex thiophene carboxylate derivatives for herbicidal applications is documented. For instance, a patent describes a method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate[5]. This highlights the use of the thiophene carboxylate core in creating potent herbicides.
Experimental Protocol: Synthesis of Methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate[5]
This protocol describes a one-pot synthesis of a complex thiophene-based herbicide.
Workflow for One-Pot Herbicide Synthesis
Caption: One-pot synthesis of a thiophene-based herbicide.
Materials:
-
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
-
Sodium cyanate (NaOCN)
-
N-methylimidazole
-
5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Acetonitrile
-
10% Hydrochloric acid
Procedure:
-
In a reaction vessel, charge acetonitrile, methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, NaOCN, N-methylimidazole, and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
-
Heat the mixture to 70°C and stir for 12 hours.
-
Cool the reaction mixture to 20°C.
-
Filter the resulting precipitate.
-
Wash the precipitate with 10% HCl and then with water.
-
Dry the solid at 50°C to obtain the final product.
References
- 1. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Insecticidal Activity of 2--1,3-dithiane Derivatives(Department of Applied Chemistry,China Agricultural University,Key Laboratory of PesticideChemistry and Application Technology,Beijing 100193,China) [nyxxb.cn]
- 3. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
"common side reactions in the synthesis of Methyl thiane-4-carboxylate"
Technical Support Center: Synthesis of Methyl thiane-4-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary side reactions I should be aware of during the synthesis of this compound?
During the synthesis, particularly through the common route of Fischer esterification of thiane-4-carboxylic acid with methanol, several side reactions can occur, potentially reducing the yield and purity of the final product. The most prevalent side reactions include hydrolysis, oxidation of the sulfur atom, and incomplete esterification.
-
Hydrolysis: The ester product can be hydrolyzed back to the starting carboxylic acid and methanol, especially in the presence of water under acidic or basic conditions.[1] This equilibrium reaction is a primary concern for yield loss.
-
Oxidation: The sulfide in the thiane ring is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone byproducts. This is more likely if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.
-
Incomplete Reaction: The esterification reaction may not proceed to completion, leaving unreacted thiane-4-carboxylic acid in the final mixture. Optimizing reaction time and temperature is crucial to maximize conversion.[2]
Caption: Main synthesis pathway and key side reactions.
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Low yield is a common issue that can often be traced back to reaction conditions, reagent quality, or workup procedures. The following guide provides a systematic approach to troubleshooting.
References
Technical Support Center: Purification of Methyl Thiane-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl thiane-4-carboxylate from reaction mixtures.
Troubleshooting Guide
Issue: Low Yield After Work-up
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before starting the work-up. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is adjusted correctly to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.[1] |
| Emulsion Formation | To break up emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product Volatility | If the product is volatile, be cautious during solvent removal using a rotary evaporator. Use a lower temperature and moderate vacuum. |
Issue: Product is Contaminated with Starting Materials
| Potential Cause | Troubleshooting Step |
| Unreacted Thiane-4-carboxylic Acid | Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, to remove the acidic starting material.[2] |
| Excess Methanol | Wash the organic layer multiple times with water to remove residual methanol.[2] |
| Inefficient Purification | Optimize the purification method. For column chromatography, adjust the solvent system polarity. For distillation, ensure the fractionating column is efficient enough to separate components with close boiling points. |
Issue: Purified Product Fails Purity Analysis (e.g., by NMR or HPLC)
| Potential Cause | Troubleshooting Step |
| Co-eluting Impurity in Column Chromatography | Modify the solvent system for column chromatography. A shallower gradient or a different solvent system might be necessary. Refer to the table of common solvent systems for guidance.[3] |
| Thermal Decomposition during Distillation | If the compound is thermally labile, consider purification by column chromatography at room temperature instead of distillation. |
| Residual Solvent | Dry the purified product under a high vacuum for an extended period to remove any remaining solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step to isolate crude this compound from the reaction mixture?
A1: After the reaction is complete, the first step is typically to quench the reaction by adding water or an appropriate aqueous solution. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed successively with water, a mild base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying.[4][5]
Q2: How can I effectively remove unreacted thiane-4-carboxylic acid?
A2: Unreacted thiane-4-carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a salt, which is soluble in the aqueous layer and can thus be separated from the desired ester in the organic layer.
Q3: What are the best techniques for the final purification of this compound?
A3: The two most common and effective methods for the final purification are fractional distillation under reduced pressure and silica gel column chromatography. The choice between them depends on the physical properties of the product and its impurities. Column chromatography is generally preferred for removing non-volatile or closely boiling impurities.[6]
Q4: What solvent systems are recommended for column chromatography of this compound?
A4: A good starting point for column chromatography is a solvent system of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate/hexanes) and gradually increase the polarity. The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for the product on a TLC plate.[3]
Q5: How can I confirm the purity and identity of the final product?
A5: The purity of this compound can be assessed using techniques like HPLC, Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR). The identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[1][7]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Descriptor | Reference |
| IUPAC Name | This compound | [8] |
| CAS Number | 128094-82-6 | [9] |
| Molecular Formula | C₇H₁₂O₂S | [9] |
| Molecular Weight | 160.23 g/mol | [9] |
| Appearance | Colorless oil (typical) | [6] |
Table 2: Suggested Solvent Systems for Silica Gel Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 5-10% Diethyl ether in Pentane | Low | Eluting non-polar impurities. |
| 10-40% Ethyl acetate in Hexanes | Medium | Good starting point for eluting the product.[6] |
| 5% Methanol in Dichloromethane | High | For eluting more polar compounds.[3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or ice.[5]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., three times with 50 mL of dichloromethane). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with 1 M HCl if basic impurities are present.[6]
-
Wash with a saturated aqueous solution of NaHCO₃ to neutralize any excess acid and remove acidic byproducts.[2]
-
Wash with a saturated aqueous solution of sodium thiosulfate if oxidizing agents like bromine were used.[6]
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[7]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a chromatography column with silica gel, wetting it with the initial, low-polarity eluent (e.g., 100% hexanes or pentane).[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column. Alternatively, load the concentrated crude oil directly onto the column.[6]
-
Elution:
-
Begin elution with a low-polarity solvent (e.g., 100% pentane) to remove highly non-polar impurities.
-
Gradually increase the solvent polarity by adding a more polar solvent like diethyl ether or ethyl acetate (e.g., starting from 5% and increasing to 40% diethyl ether in pentane).[6]
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified this compound.[6]
Visualization
Purification Workflow
References
- 1. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Buy this compound (EVT-398372) | 128094-82-6 [evitachem.com]
- 9. calpaclab.com [calpaclab.com]
"troubleshooting the hydrolysis of Methyl thiane-4-carboxylate during workup"
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with the hydrolysis of Methyl thiane-4-carboxylate during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it happening to my this compound during workup?
A1: Ester hydrolysis is a chemical reaction that splits an ester into its constituent carboxylic acid and alcohol. In the case of this compound, it hydrolyzes to form thiane-4-carboxylic acid and methanol. This reaction is typically catalyzed by the presence of aqueous acid or base.[1] During workup, washing the organic layer with acidic or basic aqueous solutions can inadvertently trigger this unwanted side reaction, leading to product loss or contamination. Basic hydrolysis, also known as saponification, is generally irreversible because it forms a carboxylate salt, driving the reaction to completion.[1][2] Acid-catalyzed hydrolysis is a reversible process where using an excess of water can shift the equilibrium toward the carboxylic acid product.[1][3]
Q2: How can I confirm that my ester has hydrolyzed?
A2: You can detect hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The resulting carboxylic acid is significantly more polar than the starting ester. You will observe a new spot with a lower Rf value (closer to the baseline) compared to the pure ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the characteristic methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are clear indicators.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will show a new peak in the chromatogram with a mass corresponding to the carboxylic acid (C6H10O2S, MW: 146.21) and a decrease in the peak for the methyl ester (C7H12O2S, MW: 160.23).[4]
Q3: My workup requires an acidic wash to remove basic impurities. How can I prevent hydrolysis?
A3: While acidic conditions can cause hydrolysis, the reaction is often slow at low temperatures.[5] To minimize the risk:
-
Use a milder acid: Instead of strong acids like 1M HCl, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Control the temperature: Perform the wash at low temperatures (0-5 °C) by carrying out the extraction in a flask submerged in an ice bath.
-
Minimize contact time: Do not let the layers sit together for extended periods. Shake gently and separate the layers promptly.
-
Use dilute acid: Employ a more dilute acid solution (e.g., 0.1M HCl) for the wash.
Q4: Is washing with a sodium bicarbonate (NaHCO₃) solution safe for my ester?
A4: While sodium bicarbonate is a weak base, it can still promote hydrolysis, especially with prolonged exposure or at elevated temperatures. Saturated sodium bicarbonate solutions have a pH of approximately 8-9, a range where ester hydrolysis can occur.[5] For quenching a reaction or removing acid, it is crucial to perform the wash quickly and at a low temperature. A safer alternative for a neutral wash is to use water followed by a saturated brine (NaCl) solution, which reduces the solubility of the organic product in the aqueous layer.
Q5: What are the most critical parameters to control to avoid unwanted hydrolysis?
A5: The three primary parameters to control are pH, temperature, and time.
-
pH: Avoid strongly acidic (pH < 4) and basic (pH > 8) conditions during your aqueous workup. Neutral washes with water and brine are safest.
-
Temperature: Keep the workup temperature low (0-5 °C) to decrease the rate of hydrolysis.
-
Time: Minimize the duration of contact between your organic phase and any aqueous wash solutions.
Troubleshooting Summary
The table below summarizes common issues and solutions when handling this compound.
| Symptom | Probable Cause | Recommended Solution |
| Appearance of a highly polar spot on TLC after workup. | Ester hydrolysis to the carboxylic acid. | Perform workup at low temperature (0-5 °C). Wash with pH-neutral solutions (water, brine) instead of acid or base. Minimize contact time with aqueous layers. |
| Low yield of the desired ester after purification. | Product loss due to hydrolysis during an acidic or basic wash. | Re-evaluate the necessity of the acidic/basic wash. If required, use milder reagents (e.g., sat. NH₄Cl instead of HCl) and strictly control time and temperature. |
| Emulsion formation during extraction. | Presence of partially soluble species like the carboxylate salt. | Add saturated brine (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions. |
| Product is partially soluble in the aqueous layer. | The hydrolyzed carboxylic acid is more water-soluble, especially in its salt form. | Ensure the workup is performed under neutral conditions. If the product is polar, consider using a different extraction solvent like a 3:1 mixture of Chloroform/Isopropanol.[6] |
Experimental Protocols
Protocol 1: Recommended Workup for Isolating this compound
This protocol is designed to isolate the ester product while minimizing the risk of hydrolysis.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. If the reaction contains a strong acid or base, neutralize it carefully with a weak base (e.g., solid NaHCO₃) or weak acid (e.g., sat. aq. NH₄Cl) while monitoring the temperature.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or Acetonitrile, remove the solvent under reduced pressure (rotoevaporation) before proceeding.[7]
-
Extraction: Dilute the residue with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane) and deionized water.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1x Deionized Water (at 0-5 °C)
-
1x Saturated aqueous NaCl (Brine) solution (at 0-5 °C)
-
-
Perform each wash quickly to minimize contact time.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
Protocol 2: Standard Saponification of this compound
This protocol is for the intentional and complete hydrolysis of the ester to its corresponding carboxylic acid.
-
Reaction Setup: Dissolve this compound in a mixture of methanol and water (e.g., a 4:1 ratio).[8]
-
Base Addition: Add 1.5 to 2.0 equivalents of an aqueous base solution (e.g., 1M NaOH or LiOH) to the ester solution.[3][8]
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction's progress using TLC until all the starting ester is consumed (1-4 hours).[3]
-
Cooling and Solvent Removal: Cool the mixture to room temperature and remove the organic solvent (methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding a strong acid (e.g., 1M HCl).[3][8] The thiane-4-carboxylic acid may precipitate as a solid.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[8]
-
Washing and Drying: Combine the organic extracts, wash once with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate the organic solution under reduced pressure to yield the pure thiane-4-carboxylic acid.
Visual Guides
Caption: A workflow diagram to guide troubleshooting of ester hydrolysis based on workup conditions.
Caption: Chemical pathways for acid-catalyzed and base-mediated hydrolysis of the ester.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Saponification-Typical procedures - operachem [operachem.com]
"improving the stability of Methyl thiane-4-carboxylate in storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of Methyl thiane-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound, leading to its degradation.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage
-
Possible Cause 1: Hydrolysis. this compound, being an ester, is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases.[1] This reaction would yield thiane-4-carboxylic acid and methanol.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a dry environment. The use of desiccants is recommended.
-
Check for Contaminants: Acidic or basic contaminants can catalyze hydrolysis.[1] Ensure all storage containers and handling equipment are clean and inert.
-
pH of Solutions: If the compound is stored in solution, ensure the pH is neutral and the solvent is aprotic and dry.
-
-
-
Possible Cause 2: Oxidation. The thioether group in this compound is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be initiated by atmospheric oxygen, especially under light or in the presence of trace metal impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas such as argon or nitrogen to displace oxygen.
-
Light Protection: Store the compound in an amber vial or in a dark place to prevent photo-oxidation.
-
Avoid Incompatible Materials: Do not store near strong oxidizing agents.[2]
-
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Possible Cause: Degradation of Stock Solutions. this compound in solution may degrade over time, leading to a lower effective concentration and impacting experimental results.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment.
-
Short-Term Storage of Solutions: If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers. For aqueous-based buffers, flash-freeze the aliquots to prevent repeated freeze-thaw cycles.
-
Stability in Solvents: Evaluate the stability of the compound in the chosen solvent. Aprotic, dry solvents are generally preferred over protic solvents like methanol or water.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For solid this compound, it is recommended to store it at room temperature in a cool, dry, and dark place.[3] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are:
-
Hydrolysis: The ester group can be hydrolyzed to thiane-4-carboxylic acid and methanol. This is accelerated by acidic or basic conditions.[1]
-
Oxidation: The sulfur atom in the thiane ring can be oxidized to form a sulfoxide and subsequently a sulfone.
Q3: Which materials should be avoided for storing and handling this compound?
A3: Avoid storage and handling materials that are not inert or could be sources of contamination. Specifically, avoid:
-
Strong oxidizing agents[2]
-
Strong acids and bases[2]
-
Containers that are not airtight and allow moisture and air to enter.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact this compound from its potential degradation products (e.g., thiane-4-carboxylic acid, the sulfoxide, and the sulfone). Regular analysis of a stored sample against a freshly prepared standard will indicate any degradation.
Data Presentation
The following tables illustrate how to present quantitative data from a stability study of this compound.
Table 1: Stability of Solid this compound under Different Temperature Conditions
| Storage Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | White crystalline solid |
| 3 | 99.7 | No change | |
| 6 | 99.5 | No change | |
| 12 | 99.2 | No change | |
| 40°C / 75% RH | 0 | 99.8 | White crystalline solid |
| 3 | 98.5 | No change | |
| 6 | 97.2 | Slight yellowish tint |
Table 2: Stability of this compound in Solution (1 mg/mL in Acetonitrile) at 4°C
| Time (Days) | Concentration (mg/mL) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 1.00 | 0.05 | Not Detected |
| 7 | 0.98 | 1.20 | 0.15 |
| 14 | 0.95 | 2.50 | 0.45 |
| 30 | 0.90 | 5.10 | 1.05 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in a transparent container to a photostability chamber (ICH Q1B option 2) for 24 hours.
-
-
Analysis: Analyze the stressed samples using a suitable HPLC-UV or HPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
References
"byproducts formed during the esterification of thiane-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of thiane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected byproduct of the Fischer esterification of thiane-4-carboxylic acid?
A1: The primary and expected byproduct of the Fischer esterification of thiane-4-carboxylic acid with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst is water.[1][2] The reaction is an equilibrium process, and the removal of water is a common strategy to drive the reaction towards the formation of the desired ester.[1][3][4]
Q2: Can the sulfur atom in the thiane ring be oxidized during esterification?
A2: While not a guaranteed byproduct under standard Fischer esterification conditions, the potential for oxidation of the thioether in the thiane ring to a sulfoxide exists. Thioethers can be oxidized to sulfoxides and subsequently to sulfones.[5] This is more likely to occur if oxidizing agents are present as impurities or if the reaction is exposed to air for extended periods at high temperatures with certain catalysts. The formation of the corresponding sulfoxide, such as ethyl thiane-1-oxide-4-carboxylate, would be a potential byproduct in such cases.
Q3: Are there other potential side reactions to be aware of?
A3: Under harsh acidic and high-temperature conditions, there is a theoretical possibility of minor ring-opening of the thiane moiety or degradation of the starting material or product. However, these are generally not considered common byproducts under typical, well-controlled esterification protocols. The stability of the thiane ring is generally robust under standard Fischer esterification conditions.
Q4: Can byproducts be formed from the alcohol used in the esterification?
A4: If using a secondary alcohol, a potential side reaction is elimination to form an alkene, although this is more pronounced with tertiary alcohols which are not typically used in Fischer esterification for this reason.[4] With simple primary alcohols like methanol and ethanol, this is not a significant concern.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
| Possible Cause | Troubleshooting Step |
| Equilibrium not shifted towards products. | The Fischer esterification is a reversible reaction.[1][2] To increase the yield of the ester, use a large excess of the alcohol, which will serve as the solvent.[1][3] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.[3][4] |
| Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Loss of product during workup. | The ester product is soluble in many organic solvents. Ensure efficient extraction from the aqueous phase after neutralization. Back-extraction of the aqueous layer can help recover any dissolved product. |
| Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. If degradation is suspected, consider using milder esterification methods. |
Issue 2: Presence of an Unexpected Byproduct with a Higher Polarity
| Possible Cause | Troubleshooting Step |
| Oxidation of the thiane ring. | An unexpected, more polar byproduct could be the corresponding sulfoxide. This may occur due to oxidizing impurities in the reagents or solvent, or exposure to air at high temperatures. To mitigate this, use high-purity, degassed solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation. |
| Unreacted starting material. | The starting thiane-4-carboxylic acid is more polar than the ester product. If the reaction has not gone to completion, the starting material will be present. To address this, refer to the troubleshooting steps for "Low Yield of the Desired Ester". |
Experimental Protocols
Typical Fischer Esterification of Thiane-4-carboxylic Acid (to form Ethyl Thiane-4-carboxylate)
-
Reagents and Setup:
-
Thiane-4-carboxylic acid (1 equivalent)
-
Anhydrous ethanol (large excess, to act as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Round-bottom flask equipped with a reflux condenser and a drying tube (or Dean-Stark trap).
-
-
Procedure:
-
To a solution of thiane-4-carboxylic acid in anhydrous ethanol, slowly add the concentrated sulfuric acid while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
-
Visualizations
Caption: A typical experimental workflow for the Fischer esterification of thiane-4-carboxylic acid.
Caption: Logical relationship of desired product and potential byproducts in the esterification reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
"challenges in the scale-up of Methyl thiane-4-carboxylate production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl thiane-4-carboxylate production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most common and scalable method for synthesizing this compound is the Fischer esterification of thiane-4-carboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method is well-established for industrial-scale ester productions.
Q2: What are the critical process parameters to monitor during the scale-up of the esterification reaction?
A2: Key parameters to monitor include:
-
Temperature: To control reaction rate and prevent side reactions or thermal runaway.
-
Pressure: To maintain the desired reaction conditions, especially if operating at elevated temperatures.
-
Agitation/Mixing: To ensure homogeneity and efficient heat transfer.
-
Reagent Addition Rate: Slow and controlled addition of reagents can help manage the reaction exotherm.
-
Reaction Time: To ensure complete conversion and minimize byproduct formation.
Q3: What are the primary safety concerns when scaling up the production of this compound?
A3: The primary safety concerns include:
-
Thermal Runaway: Esterification reactions are exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[1][2][3] A thorough thermal hazard assessment is crucial.
-
Handling of Corrosive Acids: Strong acid catalysts like sulfuric acid are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Flammability of Methanol: Methanol is flammable and requires careful handling to prevent ignition.
-
Malodorous Sulfur Compounds: Thiane derivatives can have unpleasant odors.[4] Adequate ventilation and off-gas treatment are necessary.
Q4: What analytical techniques are recommended for in-process control and final product quality assessment?
A4: For in-process control, techniques like HPLC or GC can monitor the consumption of starting materials and the formation of the product. For final product quality control, a combination of techniques is recommended to assess purity, identify impurities, and quantify the final product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose.[5][6][7][8][9]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., HPLC, GC). If the reaction has stalled, consider increasing the reaction time, temperature, or catalyst loading. | Esterification is an equilibrium reaction. Driving the reaction to completion may require optimizing conditions. |
| Hydrolysis of Ester during Workup | During the aqueous workup, use a mild base (e.g., sodium bicarbonate solution) for neutralization and keep the temperature low. Minimize the contact time between the organic and aqueous layers. | The ester can hydrolyze back to the carboxylic acid under acidic or basic conditions, especially at elevated temperatures. |
| Loss of Product during Purification | Optimize the purification method. If using distillation, ensure the vacuum and temperature are appropriate to avoid product decomposition. If using crystallization, select a suitable solvent system to maximize recovery. | Improper purification parameters can lead to significant product loss. |
| Poor Quality of Starting Material | Ensure the thiane-4-carboxylic acid is of high purity and dry. Water can inhibit the esterification reaction. | Impurities or water in the starting material can negatively impact the reaction equilibrium and yield. |
Problem 2: Product Purity Issues
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Unreacted Thiane-4-carboxylic Acid | Improve the reaction conversion by optimizing reaction conditions. During workup, perform a thorough wash with a mild aqueous base to remove the acidic starting material. | Incomplete reaction or inefficient purification can leave residual starting material in the final product. |
| Formation of Byproducts | Analyze the impurity profile using GC-MS or LC-MS to identify the byproducts. Potential byproducts could arise from side reactions of the thiane ring or impurities in the starting materials. Adjust reaction conditions (e.g., lower temperature) to minimize their formation. | Understanding the identity of byproducts is key to devising a strategy to prevent their formation or remove them. |
| Residual Solvent | Ensure the final product is dried under appropriate conditions (e.g., vacuum, elevated temperature) to remove residual solvents from the reaction or purification steps. | Inadequate drying will lead to solvent contamination in the final product. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Fischer Esterification
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Reactant Ratio (Methanol:Acid) | Large excess of methanol (e.g., 10:1) | Optimized for cost and downstream processing (e.g., 3:1 to 5:1) |
| Catalyst Loading (mol%) | 1-5% | 0.5-2% (to minimize cost and downstream removal) |
| Temperature (°C) | 60-80 (Reflux) | 80-120 (May require pressure vessel) |
| Reaction Time (hours) | 4-12 | 8-24 (or until completion by IPC) |
| Typical Yield (%) | 85-95% | 90-98% (highly optimized) |
| Typical Purity (%) | >98% | >99.5% |
Experimental Protocols
Key Experiment: Fischer Esterification of Thiane-4-carboxylic Acid
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
Thiane-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate
-
Sodium chloride (saturated solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge thiane-4-carboxylic acid and anhydrous methanol.
-
Catalyst Addition: Slowly add the acid catalyst to the stirred mixture. The addition is exothermic, so control the rate to maintain the desired temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with a saturated sodium chloride solution.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the final product of desired purity.
Visualizations
References
- 1. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 2. icheme.org [icheme.org]
- 3. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
"removal of unreacted starting materials from Methyl thiane-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl thiane-4-carboxylate. This guide focuses on the removal of unreacted starting materials commonly encountered after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Following a typical Fischer esterification synthesis, the most common impurities are unreacted starting materials: thiane-4-carboxylic acid and methanol.[1] Residual acid catalyst, such as sulfuric acid, will also be present.
Q2: Why is it crucial to remove these starting materials?
A2: Unreacted thiane-4-carboxylic acid can interfere with subsequent reactions and affect the final product's purity and stability. Excess methanol can be difficult to remove under vacuum and can affect analytical characterization. The acidic catalyst must be neutralized to prevent potential degradation of the ester product during storage or further processing.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective methods for purifying this compound are:
-
Liquid-Liquid Extraction (Aqueous Wash): This technique is used to remove the acidic starting material (thiane-4-carboxylic acid) and any remaining acid catalyst.[2]
-
Distillation: This method is effective for separating the purified ester from any remaining volatile impurities like methanol and the extraction solvent.[3]
-
Flash Column Chromatography: This is a higher-resolution purification technique that can be used if distillation does not provide the desired purity.[4]
Q4: Can the purification process cause my ester to decompose?
A4: Yes, esters can be susceptible to hydrolysis (breaking down into the carboxylic acid and alcohol) under strong acidic or basic conditions, especially with heat. Therefore, it is recommended to use a mild base, such as sodium bicarbonate, for the aqueous wash and to avoid excessive temperatures during distillation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during aqueous wash | The densities of the organic and aqueous layers are too similar. Vigorous shaking can also contribute to emulsion formation.[5] | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[6]- Gently swirl or rock the separatory funnel instead of vigorous shaking.[6]- If an emulsion persists, allow the mixture to stand for an extended period.[7]- As a last resort, filter the entire mixture through a pad of Celite.[8] |
| Low yield of purified product | - Incomplete extraction of the product from the aqueous layer.- Loss of product during distillation. | - Perform multiple extractions with the organic solvent to ensure complete recovery.- Carefully monitor the distillation temperature to avoid co-distillation of the product with lower-boiling impurities. |
| Product is still contaminated with thiane-4-carboxylic acid after extraction | - Insufficient amount of basic solution used for the wash.- Inefficient mixing of the organic and aqueous layers. | - Ensure the aqueous wash solution is basic enough (check with pH paper).- Perform multiple washes with the basic solution.- Ensure thorough (but gentle) mixing during extraction. |
| Product has a cloudy appearance after distillation | - Presence of water in the final product. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.- Ensure all glassware for distillation is completely dry. |
Data Presentation
The following table summarizes the key physical properties of this compound and its common starting materials, which are crucial for planning the purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 160.23[9] | ~150 (estimated)[4] | Soluble in organic solvents. |
| Thiane-4-carboxylic acid | 146.20[6] | 140-142[6] | Soluble in water and polar organic solvents. |
| Methanol | 32.04[5] | 64.7[2][3][8] | Miscible with water and many organic solvents.[2] |
Experimental Protocols
Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol describes the removal of unreacted thiane-4-carboxylic acid and the acid catalyst from the crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., diethyl ether).
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The organic layer will typically be the top layer (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a flask.
-
Wash the organic layer with an equal volume of deionized water, following the same gentle mixing and separation procedure.
-
Repeat the water wash.
-
Finally, wash the organic layer with an equal volume of brine to help remove dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it sit for 10-15 minutes.
-
Filter the dried organic solution into a clean, round-bottom flask. The solution now contains the purified ester in the organic solvent.
Distillation for Solvent and Volatile Impurity Removal
This protocol is for the final purification of this compound after extraction.
Materials:
-
Dried organic solution of this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Add boiling chips or a magnetic stir bar to the round-bottom flask containing the dried organic solution.
-
Assemble the distillation apparatus.
-
Begin heating the flask gently with the heating mantle.
-
The first fraction to distill will be the organic solvent used for extraction (e.g., diethyl ether, b.p. 34.6 °C; ethyl acetate, b.p. 77.1 °C).
-
Once the solvent has been removed, the temperature will rise. Any remaining methanol (b.p. 64.7 °C) will co-distill.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound (~150 °C).
-
Stop the distillation once the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. technoilogy.it [technoilogy.it]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Impurities in Methyl Thiophene-4-Carboxylate
Disclaimer: This guide focuses on Methyl thiophene-4-carboxylate , the aromatic analog of Methyl thiane-4-carboxylate. Analytical methods for the saturated "thiane" compound may differ, particularly in UV detection and potential impurity profiles. The principles and troubleshooting guides provided here offer a robust starting point for developing methods for either compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of Methyl thiophene-4-carboxylate?
A1: The most effective and commonly used techniques for analyzing impurities in Methyl thiophene-4-carboxylate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and quantification of impurities.[2][3]
-
HPLC with UV/Photodiode Array (PDA) Detection: This is a robust method for routine purity testing and quantifying non-volatile impurities. A reversed-phase C18 column is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or byproducts from synthesis.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities, especially isomers and related substances, without the need for reference standards for every impurity (qNMR).[2][6][7]
Q2: What are the potential impurities I should be looking for in Methyl thiophene-4-carboxylate?
A2: Impurities can originate from the synthesis process or degradation. While specific impurities depend on the exact synthetic route, common classes include:
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted thiophene-4-carboxylic acid or methanol.
-
Reagents and Catalysts: Residual acids (e.g., sulfuric acid) or coupling agents.
-
Byproducts: Formation of isomeric species (e.g., Methyl thiophene-2-carboxylate or Methyl thiophene-3-carboxylate) if the starting material was not pure, or products from side reactions.[8]
-
Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., Toluene, Dichloromethane, Ethyl Acetate).[2][6][7][9]
-
-
Degradation Products:
-
Hydrolysis Products: Thiophene-4-carboxylic acid, formed by the hydrolysis of the ester. This is a common issue if the sample is exposed to moisture, especially under acidic or basic conditions.
-
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown impurity requires a combination of techniques:
-
Mass Spectrometry (LC-MS or GC-MS): This provides the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for determining its molecular weight and elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR can fully elucidate its structure.
-
Forced Degradation Studies: Subjecting the pure material to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. If the unknown peak increases under a specific condition (e.g., acid hydrolysis), it provides clues to its identity.
Q4: Can I use a single method for both identification and quantification?
A4: Yes, validated HPLC-UV and GC-MS methods are excellent for both identifying known impurities (by comparing retention times and spectra with standards) and quantifying them. For unknown impurities, these methods can provide an estimate of the level (e.g., by area percent), but accurate quantification requires a reference standard or the use of techniques like qNMR.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Column contamination; Mismatched solvent strength between sample and mobile phase; Presence of active sites on the column packing. | Dilute the sample; Flush the column with a strong solvent; Ensure the sample is dissolved in the mobile phase or a weaker solvent; Use a column with low silanol activity.[10] |
| Baseline Drift or Noise | Mobile phase is not properly mixed or degassed; Air bubbles in the pump or detector; Contaminated detector cell; Column bleed. | Degas the mobile phase thoroughly; Purge the pump to remove air bubbles; Flush the detector cell with a strong, miscible solvent like isopropanol; Use a high-quality, stable column.[1] |
| Ghost Peaks | Carryover from a previous injection; Contamination in the mobile phase, vials, or injector. | Run blank injections with a strong solvent to clean the system; Use fresh, high-purity solvents and sample vials; Ensure the injector wash solvent is effective.[1] |
| Irreproducible Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variations; Leaks in the system. | Ensure mobile phase is well-mixed and the pump is functioning correctly; Use a column oven for temperature control; Check for leaks at all fittings. |
| Poor Resolution | Suboptimal mobile phase composition; Inappropriate column chemistry. | Optimize the ratio of organic solvent to aqueous buffer; Try a different organic modifier (e.g., methanol instead of acetonitrile); Screen different column chemistries (e.g., Phenyl-Hexyl).[1] |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; Column contamination; Incorrect injection temperature. | Use a deactivated inlet liner; Bake out the column at a high temperature (within its limits); Optimize the injection port temperature.[1] |
| Irreproducible Retention Times | Fluctuations in carrier gas flow rate; Leaks in the system (especially the septum). | Check the gas supply and regulators for consistent pressure; Perform a leak check; Replace the inlet septum regularly.[1] |
| No Peaks or Low Signal | Syringe issue; Inlet or column leak; MS detector issue (e.g., filament burned out). | Verify syringe is drawing and injecting sample; Check for leaks; Perform MS tune and diagnostics to check detector status. |
| Mass Spectrum Doesn't Match Library | Co-eluting peaks; Background interference; Incorrect library search parameters. | Check peak purity using deconvolution software; Run a blank to identify background contaminants; Adjust library search settings. |
| Thermal Degradation of Analyte | Injection port temperature is too high. | Reduce the injection port temperature; Use a gentler injection technique if available (e.g., cool on-column).[4][5] |
Experimental Protocols
HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for a reversed-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV or PDA detector.
-
Sample Preparation:
-
Prepare a stock solution of Methyl thiophene-4-carboxylate in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40, v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[11] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity levels can be quantified against a reference standard if available.
GC-MS Method for Volatile Impurities
This protocol is suitable for identifying residual solvents and other volatile or semi-volatile impurities.
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer.
-
Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl Sulfoxide).
-
Seal the vial and gently mix to dissolve.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Headspace or Split (e.g., 20:1) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 50 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-400 amu |
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify against known standards if necessary.
NMR Spectroscopy for Structural Confirmation and Quantification
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing.[3]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} NMR spectrum.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of impurity peaks to the main compound's peaks can be used to estimate purity, assuming the number of protons for each signal is known.
-
Compare the observed chemical shifts with reference spectra or published data to identify common impurities like residual solvents.[6]
-
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Experimental workflow for the purity validation of Methyl thiophene-4-carboxylate.
Troubleshooting Logic for Unexpected Peaks
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. NMR spectroscopy applied in the identification of organic substances and medicinal drugs [repository.usmf.md]
- 4. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 5. scirp.org [scirp.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Separation of Thiophanate-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Oxidation of Methyl thiane-4-carboxylate
Welcome to the technical support center for Methyl thiane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of this compound. Find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
The sulfur atom in the thiane ring is susceptible to oxidation, primarily forming two common byproducts: the sulfoxide and the sulfone. Thioethers are easily oxidized to sulfoxides and subsequently to sulfones.[1] This oxidation can be initiated by atmospheric oxygen, residual peroxides in solvents, or by certain reagents used in subsequent chemical transformations.
Caption: Oxidation pathway of this compound.
Q2: How should I store this compound to prevent degradation?
Proper storage is the first and most critical step in preventing sulfur oxidation. Thioethers can be sensitive to long-term exposure to air and light. For optimal stability, especially for long-term storage, specific conditions should be maintained. Studies on similar sulfur-containing compounds have shown that lower temperatures significantly reduce degradation.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (ideally -80°C for long-term) | Reduces the rate of oxidation by atmospheric oxygen and slows the degradation of any potential peroxide contaminants in the sample.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is the primary oxidant during storage. |
| Container | Amber Glass Vial with Secure Cap | Protects the compound from light, which can catalyze oxidation, and prevents moisture entry. |
| Purity | Free from Solvent Residues | Solvents, especially ethers like THF or diethyl ether, can form explosive peroxides which are potent oxidants. Ensure the compound is fully dried before storage. |
Q3: I am performing a saponification on the ester. Which reagents and conditions should I use to avoid oxidizing the sulfur?
When performing reactions on the ester functional group, it is crucial to select reagents and conditions that are compatible with the sensitive thioether. The key is to use non-oxidizing reagents and to exclude oxygen from the reaction environment.
| Parameter | Recommendation | Rationale |
| Base | LiOH, NaOH, KOH | Standard bases for saponification. They are non-oxidizing. |
| Solvent | Degassed Methanol, Ethanol, THF, or Water | Solvents should be sparged with an inert gas (Ar or N₂) prior to use to remove dissolved oxygen. |
| Atmosphere | Inert (Argon or Nitrogen) | Running the reaction under a blanket of inert gas prevents atmospheric oxygen from causing side reactions. |
| Temperature | 0°C to Room Temperature | Lower temperatures generally slow down all reactions, including potential oxidation. Avoid excessive heating. |
| Workup | Use of Mild Acids | Use standard, non-oxidizing acids like HCl or H₂SO₄ for neutralization. Avoid acids with known oxidizing potential. |
Q4: Can I use a protecting group for the thioether to prevent oxidation?
Protecting the thioether functionality itself is not a common strategy, unlike with more reactive groups like thiols or alcohols.[1][3] The stability of the thioether C-S-C bonds makes the introduction and, more importantly, the removal of a protecting group challenging without affecting other parts of the molecule.[4] The most effective strategy is not protection, but rather the careful selection of reaction conditions to avoid oxidation in the first place.
Troubleshooting Guide
This guide addresses issues that may arise from unintended oxidation of this compound.
Problem: My analytical data (NMR, LC-MS) shows the presence of a sulfoxide or sulfone byproduct.
Caption: Troubleshooting workflow for oxidized this compound.
Possible Causes & Solutions
-
Improper Storage:
-
Cause: The compound was stored at room temperature, exposed to air and/or light for an extended period.
-
Solution: Re-evaluate your storage protocol. If the material is needed for future experiments, purify it and then store it under an inert atmosphere at or below -20°C.
-
-
Use of Oxidizing Reagents or Contaminated Solvents:
-
Cause: A reagent used in a reaction step had oxidizing properties. Common culprits include hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), or even some metal catalysts under aerobic conditions.[5][6] Solvents, particularly ethers, may contain peroxide impurities.
-
Solution: Review all reagents used in your synthetic sequence. If an oxidation-sensitive step is planned, test solvents for peroxides and purify them if necessary. Choose alternative, non-oxidizing reagents where possible.
-
-
Exposure to Atmospheric Oxygen During Reaction:
-
Cause: The reaction was performed in a vessel open to the air, or with solvents that were not degassed.
-
Solution: For future reactions, employ standard air-free techniques. This includes using Schlenk flasks or a glovebox, degassing solvents thoroughly, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Purification of Contaminated Material:
-
Solution: The sulfoxide byproduct is significantly more polar than the parent thioether. This difference in polarity allows for effective separation using silica gel column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexanes. The less polar thioether will elute first, followed by the more polar sulfoxide.
-
Key Experimental Protocols
Protocol 1: Long-Term Storage Under Inert Atmosphere
-
Preparation: Place the crystalline or lyophilized this compound into a clean, dry amber glass vial appropriately sized for the amount of material.
-
Inerting: Place the uncapped vial into a Schlenk flask or a larger vacuum chamber.
-
Purging: Evacuate the chamber under high vacuum for 5-10 minutes, then backfill with dry argon or nitrogen gas. Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.
-
Sealing: While under a positive pressure of the inert gas, quickly and securely cap the vial. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Label the vial clearly and place it in a -20°C or -80°C freezer for long-term storage.
Protocol 2: General Procedure for Saponification Under Inert Atmosphere
-
Solvent Degassing: Pour the required volume of methanol (or other suitable solvent) into a Schlenk flask. Bubble dry argon through the solvent via a long needle for at least 20-30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a separate, flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound. Seal the flask and purge with argon using a vacuum/backfill cycle (3x).
-
Reagent Addition: Using a gas-tight syringe, add the degassed solvent to the flask containing the starting material to dissolve it.
-
Base Addition: Add a pre-prepared aqueous solution of LiOH (also degassed, if possible) dropwise to the stirring solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir under a positive pressure of argon. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding a non-oxidizing acid (e.g., 1M HCl) until the pH is neutral or slightly acidic.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
References
"optimizing reaction conditions for amidation of Methyl thiane-4-carboxylate"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the successful amidation of Methyl thiane-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for amidating this compound?
There are two main strategies for converting this compound to its corresponding amide:
-
Two-Step Saponification-Coupling: This is the most common and generally more reliable method. The methyl ester is first hydrolyzed (saponified) to the corresponding carboxylic acid using a base like LiOH, NaOH, or KOH.[1][2][3] This acid is then coupled with the desired amine using standard amide coupling reagents.
-
Direct Aminolysis: This method involves the direct reaction of the ester with an amine. However, this reaction is often slow and may require high temperatures or strong bases (e.g., t-BuOK), which can lead to side reactions.[4]
Q2: My standard coupling reaction (e.g., HATU, EDC/HOBt) is giving a low yield. What is the likely cause?
Low yields in amide coupling reactions can stem from several factors:
-
Inefficient Activation: The carboxylic acid (if using the two-step method) may not be fully activated by the coupling reagent.
-
Steric Hindrance: Either the thiane-4-carboxylic acid or the amine partner may be sterically hindered, slowing down the reaction.[5]
-
Poor Nucleophilicity: The amine may be electron-deficient or sterically bulky, making it a poor nucleophile.[5][6]
-
Side Reactions: Competing side reactions, such as epimerization at a stereocenter adjacent to the carbonyl or reactions involving the coupling reagent itself, can consume starting material.[5]
-
Incomplete Saponification: If following the two-step protocol, residual methyl ester from an incomplete saponification step will not react under standard coupling conditions.
Q3: How can I minimize epimerization or racemization during the coupling step?
Epimerization, the change in configuration at a single stereocenter, is a risk if there is a chiral center adjacent to the carbonyl group.[5][7] To suppress this side reaction:
-
Use coupling reagents known to minimize racemization, such as those combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[5]
-
Reagents like PyAOP are known to be effective for challenging couplings prone to racemization.[5][8]
-
The combination of T3P (n-propanephosphonic acid anhydride) with a mild base like pyridine is also reported to be very effective at preventing epimerization.[9][10]
-
Maintain low reaction temperatures.
Q4: What are the purification challenges, and how can they be addressed?
Common purification issues include removing unreacted starting materials and byproducts from the coupling reagent.
-
Unreacted Acid/Amine: Drive the reaction to completion by using a slight excess of one reagent (typically the less expensive one).[5]
-
Coupling Reagent Byproducts:
-
For carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[8]
-
Using water-soluble reagents like EDC simplifies workup, as the urea byproduct can be removed with an aqueous wash.[5][8]
-
Reagents like T3P also produce water-soluble byproducts, facilitating purification.[9]
-
Troubleshooting Guide
This section addresses specific problems encountered during the amidation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No product formation | 1. Inactive coupling reagent or base. 2. Amine starting material is a hydrochloride salt without sufficient base to liberate the free amine.[11] 3. Severe steric hindrance. 4. Incorrect reaction temperature (too low). | 1. Use fresh, high-quality reagents. 2. Add an appropriate amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the salt.[11] 3. Switch to a more potent coupling reagent (e.g., PyAOP, HATU, or convert the acid to an acyl fluoride).[5] 4. Gradually increase the reaction temperature; consider microwave heating for difficult cases.[5] |
| Low Yield / Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Poor choice of solvent. 3. Reversible reaction equilibrium (especially in direct aminolysis).[12] 4. The activated ester intermediate is formed but does not react with the amine.[13] | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Consider gentle heating. 2. Screen different solvents. Aprotic polar solvents like DMF or NMP are common, but DCM or THF can also be effective.[5] 3. For direct aminolysis, remove the methanol byproduct (e.g., using molecular sieves or a Dean-Stark trap) to drive the reaction forward.[12][14] 4. Add a catalytic amount of an acyl transfer agent like DMAP, especially with less reactive amines.[6] |
| Saponification of the ester instead of amidation | 1. Using a strong base (e.g., NaOH, KOH) directly with the ester in the presence of water, intending direct aminolysis.[1][15] 2. The amine reagent contains significant water. | 1. For direct aminolysis, use anhydrous conditions and a suitable non-hydroxide base (e.g., t-BuOK, DBU).[4] 2. Ensure all reagents and solvents are anhydrous. Dry the amine if necessary. |
| Multiple spots on TLC/LC-MS | 1. Formation of byproducts from the coupling reagent (e.g., N-acylurea from DCC).[5] 2. Epimerization of a chiral center.[5][7] 3. Decomposition of starting materials or product under harsh conditions (e.g., high heat). | 1. Choose a coupling reagent that generates water-soluble byproducts (EDC, T3P).[5] 2. Use a racemization-suppressing reagent/additive (e.g., PyAOP, COMU, HOAt, OxymaPure) and run the reaction at a lower temperature.[5] 3. Avoid excessive heat. If high temperature is needed, consider alternative activation methods like conversion to an acid chloride.[5] |
Data Presentation: Comparison of Amidation Strategies
The following table summarizes common conditions and typical outcomes for the amidation of substrates similar to this compound. Yields are representative and will vary based on the specific amine used.
| Method | Coupling Reagent | Base | Solvent | Temp (°C) | Typical Yield | Key Considerations |
| Two-Step | EDC / HOBt | DIPEA / NMM | DMF / DCM | 0 to RT | Moderate-Good | Water-soluble byproducts, easy workup.[6] |
| Two-Step | HATU / HCTU | DIPEA / Collidine | DMF / NMP | RT | Good-Excellent | Highly efficient, even for hindered substrates, but more expensive.[5][8] |
| Two-Step | T3P | Pyridine | EtOAc / MeCN | 0 to 50 | Good-Excellent | Low epimerization, water-soluble byproducts, scalable.[9][10] |
| Two-Step | SOCl₂ or (COCl)₂ | Pyridine / Et₃N | DCM / THF | 0 to RT | Variable-Good | Forms highly reactive acid chloride; may not be suitable for sensitive substrates.[5][13] |
| Direct Aminolysis | None (Base-promoted) | t-BuOK | DMSO | RT to 80 | Variable | Simple, but scope can be limited; risk of side reactions.[4] |
Experimental Protocols
Protocol 1: Two-Step Saponification and HATU-Mediated Amide Coupling
Step A: Saponification
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until all the starting ester is consumed (typically 2-4 hours).
-
Once complete, carefully acidify the mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield thiane-4-carboxylic acid.
Step B: Amide Coupling
-
Dissolve the thiane-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Acid Chloride Formation and Amidation
-
Suspend thiane-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and a base like triethylamine or pyridine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir and warm to room temperature for 1-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One moment, please... [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Saponification - Wikipedia [en.wikipedia.org]
"workup procedures to minimize decomposition of thiane derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the decomposition of thiane derivatives during experimental workup and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of thiane-containing compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Decomposition on Silica Gel Column (Streaking or Low Recovery) | The acidic nature of standard silica gel can cause degradation of sensitive thiane derivatives. Strong interactions between the sulfur atom and acidic silanol groups can also lead to poor chromatographic performance.[1] | 1. Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (in methanol) to the eluent to neutralize the acidic sites on the silica gel.[1] 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina or deactivated silica gel.[1] For highly polar compounds, reverse-phase chromatography may be more suitable.[1] 3. Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure a narrow band and minimize contact time with the stationary phase.[1] |
| Formation of Unexpected, More Polar Byproduct(s) (e.g., Sulfoxide) | The sulfur atom in the thiane ring is susceptible to oxidation, which can occur during the workup if oxidizing agents are present or if the sample is exposed to air for extended periods, especially in the presence of light or metal catalysts.[2][3] | 1. Avoid Oxidizing Agents: Ensure that no residual oxidizing agents from the reaction are carried into the workup. If an oxidation reaction was performed, quench it thoroughly before proceeding. 2. Use Degassed Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen. 3. Work Under Inert Atmosphere: Perform the workup and purification under an inert atmosphere to prevent air oxidation. |
| Ring-Opening or Cleavage of the Thiane Ring | While generally stable, thiane rings can be cleaved under harsh acidic conditions or in the presence of certain Lewis acids or heavy metal salts.[4] | 1. Maintain Neutral or Mildly Basic pH: Use neutral or mildly basic workup conditions whenever possible. Avoid strong acids unless they are required for a specific transformation and all other options have been exhausted. 2. Avoid Incompatible Reagents: Be mindful of reagents used in the reaction and workup that could promote ring cleavage. |
| Hydrolysis of Functional Groups on the Thiane Derivative | Functional groups on the thiane derivative may be sensitive to acidic or basic conditions, leading to hydrolysis.[5] | 1. Choose pH Carefully: Select a workup pH that is compatible with all functional groups in the molecule. 2. Minimize Contact Time with Aqueous Phases: Perform aqueous washes quickly and efficiently to reduce the risk of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: How stable are thiane derivatives to acidic and basic aqueous workups?
A1: Thiane derivatives, particularly 1,3-dithianes, are generally robust and stable under a range of acidic and basic conditions, which is why they are often used as protecting groups.[6][7] However, they are not indestructible. Strong acids can cause cleavage of the thiane ring, so it is advisable to use neutral or mildly basic conditions when possible.[4]
Q2: What is the most common decomposition pathway for thiane derivatives during workup?
A2: The most common decomposition pathway is the oxidation of the sulfur atom to form the corresponding sulfoxide and, with stronger oxidizing conditions, the sulfone.[2][3] This can be an unwanted side reaction during workup, especially if the reaction mixture is not properly quenched or if it is exposed to atmospheric oxygen for prolonged periods.
Q3: How can I detect the formation of sulfoxide or other degradation byproducts?
A3: Several analytical techniques can be used to detect degradation products:
-
Thin-Layer Chromatography (TLC): Sulfoxides are typically more polar than the corresponding thianes and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the thiane derivative and its degradation products.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a sulfoxide will result in characteristic shifts in the 1H and 13C NMR spectra, particularly for the protons and carbons adjacent to the sulfur atom.[6]
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of degradation products, which can help in their structural elucidation.[8][9][10]
Q4: Are there any protecting groups for the sulfur atom in thianes to prevent oxidation?
A4: While not as common as for other functional groups, the sulfur atom can be protected. However, a more practical approach for preventing unwanted oxidation during workup is to control the experimental conditions by using degassed solvents, working under an inert atmosphere, and avoiding exposure to oxidizing agents.
Experimental Protocols
Protocol 1: General Neutral Workup Procedure
This protocol is recommended for thiane derivatives that are sensitive to both acidic and basic conditions.
-
Quench the Reaction: If necessary, quench the reaction by adding an appropriate reagent. For example, a reaction with a reducing agent can be quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Dilute the Reaction Mixture: Dilute the quenched reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL for a 100 mL reaction volume).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
Protocol 2: Purification of a Thiane Derivative Using Deactivated Silica Gel
This protocol is designed to minimize the on-column decomposition of acid-sensitive thiane derivatives.
-
Prepare Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent system (e.g., hexanes/ethyl acetate). Add 1% triethylamine (Et3N) to the slurry and mix thoroughly.
-
Pack the Column: Pack a chromatography column with the deactivated silica gel slurry.
-
Load the Sample: Dissolve the crude thiane derivative in a minimal amount of the eluent and load it onto the column. For improved separation, consider dry loading by adsorbing the compound onto a small amount of deactivated silica gel.[1]
-
Elute the Column: Elute the column with the eluent containing 1% Et3N.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
Data Presentation
Table 1: Stability of Thiane Derivatives Under Common Workup Conditions
| Condition | Reagent/Solvent System | Stability of Thiane Ring | Potential for Side Reactions | Reference(s) |
| Neutral | Water, Brine | High | Minimal | [11] |
| Mildly Acidic | Saturated aq. NH4Cl | High | Low risk of hydrolysis for sensitive functional groups. | [12] |
| Strongly Acidic | 1M HCl | Moderate to Low | Risk of ring cleavage and hydrolysis of other functional groups. | [4] |
| Mildly Basic | Saturated aq. NaHCO3 | High | Low risk of hydrolysis for sensitive functional groups. | [11] |
| Strongly Basic | 1M NaOH | High | Risk of hydrolysis for sensitive functional groups. | [6] |
| Oxidative | Air (prolonged exposure) | High (ring) | High risk of sulfoxide formation. | [2] |
| Oxidative | H2O2, m-CPBA | High (ring) | Leads to sulfoxide/sulfone formation. | [2][13] |
| Chromatography | Silica Gel | Moderate | Risk of decomposition for sensitive derivatives. | [1] |
| Chromatography | Alumina/Deactivated Silica | High | Minimized risk of decomposition. | [1] |
Visualizations
Caption: Decision workflow for selecting an appropriate workup and purification strategy.
Caption: Oxidation as the primary decomposition pathway for thiane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Synthesis, hydrolysis reactions and conformational study of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ijmr.net.in [ijmr.net.in]
- 9. wiley.com [wiley.com]
- 10. Degradation Products - HTI Scientific [perkinelmervietnam.vn]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. mdpi.org [mdpi.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Methyl Thiane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl thiane-4-carboxylate, a saturated heterocyclic compound relevant in medicinal chemistry and drug development. Due to the limited availability of experimental spectra for this compound, this guide presents predicted data alongside experimental data for analogous compounds—methyl tetrahydropyran-4-carboxylate and methyl cyclohexane-4-carboxylate—to offer a comprehensive understanding of its spectral features.
Comparison of ¹H and ¹³C NMR Data
The structural similarity between this compound and its oxygen (tetrahydropyran) and carbon (cyclohexane) analogues allows for a valuable comparison of the influence of the heteroatom on the chemical shifts of the ring protons and carbons. The electronegativity of the heteroatom (O > S > C) is expected to have a notable effect on the deshielding of adjacent nuclei.
Below is a summary of the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its analogues.
| Compound Name | Ring Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Data Source |
| This compound | CH₃ | ~3.67 (s) | ~52.0 | Predicted |
| C=O | - | ~175.0 | Predicted | |
| C4 | ~2.5-2.6 (m) | ~41.0 | Predicted | |
| C3, C5 (ax) | ~1.9-2.0 (m) | ~32.0 | Predicted | |
| C3, C5 (eq) | ~2.1-2.2 (m) | ~32.0 | Predicted | |
| C2, C6 (ax) | ~2.6-2.7 (m) | ~29.0 | Predicted | |
| C2, C6 (eq) | ~2.8-2.9 (m) | ~29.0 | Predicted | |
| Methyl tetrahydropyran-4-carboxylate | CH₃ | 3.65 (s) | - | Experimental |
| C=O | - | - | - | |
| C4 | 2.47-2.52 (m) | - | Experimental | |
| C3, C5 | 1.70-1.80 (m) | - | Experimental | |
| C2, C6 | 3.34-3.43 (m), 3.88-3.95 (m) | - | Experimental | |
| Methyl cyclohexane-4-carboxylate | CH₃ | 3.66 (s) | 51.4 | Experimental[1][2] |
| C=O | - | 176.6 | Experimental[2] | |
| C4 | 2.25-2.35 (m) | 42.9 | Experimental[1] | |
| C3, C5 | 1.20-1.60 (m) | 28.9 | Experimental[1][2] | |
| C2, C6 | 1.75-2.05 (m) | 25.5 | Experimental[1][2] |
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a small molecule like this compound using NMR spectroscopy.
References
A Comparative Guide to the Reactivity of Methyl Thiane-4-carboxylate and its Oxygen Analog, Methyl Tetrahydropyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl thiane-4-carboxylate and its oxygen analog, Methyl tetrahydropyran-4-carboxylate. The substitution of the oxygen heteroatom with sulfur in the heterocyclic ring significantly influences the reactivity of the appended ester functional group. This comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for key transformations.
Introduction
This compound and Methyl tetrahydropyran-4-carboxylate are structurally similar heterocyclic esters that serve as valuable building blocks in medicinal chemistry and organic synthesis. The core difference lies in the heteroatom within the six-membered ring: sulfur in the former and oxygen in the latter. This seemingly subtle change has profound implications for the electronic and steric properties of the molecule, thereby altering the reactivity of the ester moiety. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.
Theoretical Comparison of Reactivity
The reactivity of the ester group in these two compounds is primarily governed by the electronic effects of the heteroatom and the steric environment around the reaction center.
Electronic Effects:
The key to understanding the difference in reactivity lies in the electronegativity and polarizability of sulfur versus oxygen. Oxygen is more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale). This has two opposing effects on the reactivity of the carbonyl group of the ester:
-
Inductive Effect: The more electronegative oxygen atom in the tetrahydropyran ring exerts a stronger electron-withdrawing inductive effect (-I) through the sigma bonds. This effect tends to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Effect: The lone pairs on the heteroatom can participate in resonance with the carbonyl group. The overlap between the 2p orbital of oxygen and the 2p orbital of the carbonyl carbon in the ester is more effective than the overlap between the 3p orbital of sulfur and the 2p orbital of carbon.[1] This resonance donation of electron density to the carbonyl carbon is stronger for the oxygen analog, which deactivates the carbonyl group towards nucleophilic attack to a greater extent.
In the case of thioesters, the poorer orbital overlap between sulfur and the carbonyl carbon means that the resonance effect is weaker. Consequently, the carbonyl carbon in this compound is more electrophilic and the ester is generally more reactive towards nucleophiles compared to its oxygen analog.[1]
Steric Effects:
The covalent radius of sulfur is larger than that of oxygen, leading to longer carbon-sulfur bonds compared to carbon-oxygen bonds. This results in a slightly larger and potentially more flexible thiane ring compared to the tetrahydropyran ring. This difference in ring geometry could influence the accessibility of the ester functional group to incoming reagents, although this effect is generally considered to be less significant than the electronic effects.
Quantitative Data Summary
| Reaction Type | Expected Relative Reactivity | Factors Influencing Reactivity |
| Hydrolysis (Acidic/Neutral) | This compound > Methyl tetrahydropyran-4-carboxylate | The carbonyl carbon of the thioester is more electrophilic due to weaker resonance stabilization from the sulfur atom. |
| Hydrolysis (Basic) | This compound > Methyl tetrahydropyran-4-carboxylate | The increased electrophilicity of the thioester carbonyl makes it more susceptible to attack by hydroxide ions. |
| Reduction with Hydrides (e.g., LiAlH4) | This compound > Methyl tetrahydropyran-4-carboxylate | The more electrophilic carbonyl group of the thioester will react faster with nucleophilic hydride reagents. |
| Enolate Formation (Acidity of α-proton) | Methyl tetrahydropyran-4-carboxylate (slightly) > this compound | The more electronegative oxygen atom has a stronger electron-withdrawing inductive effect, which should slightly increase the acidity of the α-proton. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of the two compounds.
Experiment 1: Comparative Hydrolysis
Objective: To compare the rates of basic hydrolysis of this compound and Methyl tetrahydropyran-4-carboxylate.
Materials:
-
This compound
-
Methyl tetrahydropyran-4-carboxylate
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol
-
Hydrochloric acid (HCl) solution (1 M)
-
pH meter
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexane)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective ester (0.1 mmol) in ethanol (10 mL).
-
To each flask, add 1 M NaOH solution (1 mL, 10 equivalents) at room temperature while stirring.
-
Monitor the progress of the reaction at regular time intervals (e.g., every 15 minutes) by taking aliquots from each reaction mixture and analyzing them by TLC.
-
The disappearance of the starting ester spot and the appearance of the carboxylate salt spot (which will remain at the baseline) will indicate the progress of the reaction.
-
The reaction is considered complete when the starting ester is no longer visible by TLC.
-
Record the time taken for the completion of each reaction. The shorter reaction time indicates a higher rate of hydrolysis.
-
Upon completion, neutralize the reaction mixtures with 1 M HCl and extract the product carboxylic acids with a suitable organic solvent.
Experiment 2: Comparative Reduction with Lithium Aluminium Hydride (LAH)
Objective: To compare the rates of reduction of this compound and Methyl tetrahydropyran-4-carboxylate with LAH.
Materials:
-
This compound
-
Methyl tetrahydropyran-4-carboxylate
-
Lithium aluminium hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexane)
Procedure:
-
Set up two separate, dry, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, prepare a solution of the respective ester (1 mmol) in anhydrous THF (20 mL).
-
Cool both flasks to 0 °C in an ice bath.
-
In separate, dry flasks, prepare a suspension of LAH (1.5 mmol) in anhydrous THF (10 mL).
-
Slowly add the LAH suspension to each of the ester solutions at 0 °C with vigorous stirring.
-
Monitor the reactions by TLC at regular intervals (e.g., every 5 minutes).
-
The disappearance of the starting ester and the appearance of the corresponding alcohol product will indicate the progress of the reaction.
-
Record the time taken for the complete consumption of the starting material in each case.
-
Once the reactions are complete, quench the excess LAH by the careful dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash it with THF. Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude alcohol products.
Experiment 3: Comparative Enolate Formation and Trapping
Objective: To compare the ease of enolate formation from this compound and Methyl tetrahydropyran-4-carboxylate by trapping with an electrophile.
Materials:
-
This compound
-
Methyl tetrahydropyran-4-carboxylate
-
Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Ethyl acetate/Hexane)
Procedure:
-
Set up two separate, dry, three-necked flasks under an inert atmosphere.
-
In each flask, dissolve the respective ester (1 mmol) in anhydrous THF (10 mL).
-
Cool the solutions to -78 °C (dry ice/acetone bath).
-
To each solution, slowly add LDA solution (0.55 mL, 1.1 mmol) dropwise with stirring.
-
Stir the solutions at -78 °C for 30 minutes to allow for enolate formation.
-
To each reaction mixture, add benzyl bromide (1.2 mmol) dropwise.
-
Allow the reactions to slowly warm to room temperature and stir for 2 hours.
-
Quench the reactions by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by techniques such as 1H NMR or GC-MS to determine the yield of the benzylated product in each case. A higher yield of the trapped product would suggest more efficient enolate formation under the reaction conditions.
Visualizations
Signaling Pathways and Experimental Workflows
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl thiane-4-carboxylate
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For a compound like Methyl thiane-4-carboxylate, a heterocyclic ester with potential applications in organic synthesis, unambiguous structural validation is paramount. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a comprehensive analysis often involves complementary spectroscopic techniques. This guide provides a comparative overview of the validation of this compound's structure, contrasting the definitive power of X-ray crystallography with the nuanced insights offered by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography and spectroscopic methods for the structural confirmation of this compound.
| Parameter | X-ray Crystallography (Hypothetical Data) | ¹H NMR Spectroscopy (Expected) | ¹³C NMR Spectroscopy (Expected) | IR Spectroscopy (Expected) |
| Crystal System | Monoclinic | Not Applicable | Not Applicable | Not Applicable |
| Space Group | P2₁/c | Not Applicable | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 12.8 Å | Not Applicable | Not Applicable | Not Applicable |
| Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.34, C-S: ~1.81 | Not Applicable | Not Applicable | Not Applicable |
| **Bond Angles (°) ** | O-C-O: ~123, C-S-C: ~98 | Not Applicable | Not Applicable | Not Applicable |
| Chemical Shift (δ ppm) | Not Applicable | ~3.7 (s, 3H, -OCH₃), ~2.5-3.0 (m, 5H, ring CH/CH₂), ~2.0-2.4 (m, 4H, ring CH₂) | ~174 (C=O), ~52 (-OCH₃), ~40 (ring CH), ~25-35 (ring CH₂) | Not Applicable |
| Key Vibrational Frequencies (cm⁻¹) | Not Applicable | Not Applicable | Not Applicable | ~1735 (C=O stretch), ~2950 (C-H stretch), ~1200 (C-O stretch) |
In-Depth Analysis: Methodologies and Insights
X-ray Crystallography: The Definitive Blueprint
Single-crystal X-ray diffraction provides an unparalleled, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.[1][2] This technique is capable of determining not only the connectivity of atoms but also precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Molecular Formula | C₇H₁₂O₂S |
| Molecular Weight | 160.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 6.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 803.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.324 |
Spectroscopic Methods: A Symphony of Structural Clues
While X-ray crystallography provides a static image of the molecule, spectroscopic techniques like NMR and IR offer dynamic information about the molecule's structure and the chemical environment of its atoms in solution.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect distinct signals for the methyl ester protons and the various protons on the thiane ring.
-
¹³C NMR: This method reveals the number of different types of carbon atoms in the molecule. Key expected signals would include the carbonyl carbon of the ester, the methyl carbon, and the carbons of the heterocyclic ring.[6][7][8][9]
Infrared (IR) Spectroscopy:
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester group.[10]
Expected Spectroscopic Data for this compound:
| Technique | Region | Expected Chemical Shift / Frequency | Assignment |
| ¹H NMR | 3.7 ppm | Singlet, 3H | -OCH₃ |
| 2.5 - 3.0 ppm | Multiplet, 5H | Thiane ring protons (α to S and CH-CO) | |
| 2.0 - 2.4 ppm | Multiplet, 4H | Thiane ring protons (β to S) | |
| ¹³C NMR | ~174 ppm | C=O (ester) | |
| ~52 ppm | -OCH₃ | ||
| ~40 ppm | CH (ring, attached to carboxylate) | ||
| ~25-35 ppm | CH₂ (ring) | ||
| IR | ~1735 cm⁻¹ | Strong | C=O stretch (ester) |
| ~2950 cm⁻¹ | Medium | C-H stretch (aliphatic) | |
| ~1200 cm⁻¹ | Strong | C-O stretch (ester) |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. The signals are integrated (for ¹H NMR) and their multiplicities are analyzed to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of liquid this compound can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each frequency.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The positions and intensities of these bands are used to identify the functional groups.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound using both X-ray crystallography and spectroscopic methods.
References
- 1. eas.org [eas.org]
- 2. rigaku.com [rigaku.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
"comparative study of different methods for synthesizing Methyl thiane-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Methyl thiane-4-carboxylate is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two distinct methods for the synthesis of this compound, complete with detailed experimental protocols and a summary of key performance indicators to aid in method selection.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for this compound is often guided by factors such as desired yield, purity requirements, available starting materials, and safety considerations. Here, we compare two common laboratory-scale methods: the classic Fischer-Speier Esterification and the milder methylation using Trimethylsilyldiazomethane.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Methylation with Trimethylsilyldiazomethane |
| Starting Material | Thiane-4-carboxylic acid | Thiane-4-carboxylic acid |
| Reagents | Methanol, Sulfuric acid (catalyst) | Trimethylsilyldiazomethane, Methanol |
| Reaction Conditions | Reflux temperature (approx. 65°C) | Room temperature |
| Reaction Time | Several hours (typically 2-4 hours) | Rapid (typically < 30 minutes) |
| Typical Yield | Good to high (can exceed 90%)[1] | Nearly quantitative[2] |
| Product Purity | Generally high after workup and purification | High, often requiring minimal purification |
| Key Advantages | Cost-effective, readily available reagents | Mild reaction conditions, high yield, rapid |
| Key Disadvantages | Requires heating, longer reaction time | Reagent is toxic and requires careful handling |
Experimental Protocols
Method 1: Fischer-Speier Esterification of Thiane-4-carboxylic Acid
This method involves the acid-catalyzed esterification of thiane-4-carboxylic acid with methanol. The use of a large excess of methanol helps to drive the equilibrium towards the product.
Materials and Equipment:
-
Thiane-4-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of thiane-4-carboxylic acid (1.0 eq) in anhydrous methanol (excess, serving as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with cooling.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Method 2: Methylation of Thiane-4-carboxylic Acid with Trimethylsilyldiazomethane
This method offers a milder and often more efficient alternative to Fischer esterification, proceeding at room temperature with high yields. Caution: Trimethylsilyldiazomethane is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
Materials and Equipment:
-
Thiane-4-carboxylic acid
-
Trimethylsilyldiazomethane (typically a 2.0 M solution in hexanes or diethyl ether)
-
Methanol
-
Toluene or a mixture of toluene and methanol
-
Standard laboratory glassware
Procedure: [2]
-
Dissolve thiane-4-carboxylic acid (1.0 eq) in a mixture of toluene and methanol (e.g., a 3:2 ratio).
-
At room temperature, add a solution of trimethylsilyldiazomethane (1.1-1.5 eq) dropwise to the stirred solution of the carboxylic acid. The reaction is often accompanied by the evolution of nitrogen gas and the disappearance of the yellow color of the diazomethane solution.
-
Continue stirring for approximately 30 minutes at room temperature after the addition is complete.
-
The reaction mixture can be concentrated under reduced pressure to yield the this compound. Due to the high yield and purity often achieved, further purification may not be necessary.
Visualization of Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Guide to the Purity Analysis of Methyl Thiane-4-Carboxylate: HPLC vs. GC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities like Methyl thiane-4-carboxylate is a critical step in the research and development pipeline. The choice of analytical technique for purity assessment can significantly impact the accuracy and efficiency of this process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques for the separation and quantification of compounds. This guide provides an objective comparison of HPLC and GC for the purity analysis of this compound, supported by representative experimental protocols and data.
This compound, a cyclic thioether ester, possesses properties that make it amenable to analysis by both HPLC and GC. The decision to use one technique over the other often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory resources.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography (GC) Analysis
GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas. Given that this compound is a relatively volatile ester, GC is a highly suitable technique for its purity analysis.
Experimental Protocol: GC
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.
-
Transfer the solution to a GC vial.
Comparative Data Summary
The following table summarizes the key performance characteristics of HPLC and GC for the purity analysis of this compound.
| Parameter | HPLC | GC |
| Principle of Separation | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Analyte Suitability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Typical Run Time | 10 - 30 minutes | 5 - 20 minutes |
| Resolution | Good, especially for non-volatile impurities | Excellent, particularly for volatile isomers and closely related compounds |
| Sensitivity | Detector dependent (UV, MS, etc.); good for chromophoric compounds | High, especially with FID for organic compounds |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution; derivatization may be needed for non-volatile impurities |
| Cost of Operation | Higher due to solvent consumption | Lower, as gases are less expensive than HPLC-grade solvents |
Visualizing the Workflow and Decision Process
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical steps in choosing the appropriate technique.
Experimental workflow for chromatographic purity analysis.
Decision tree for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs.
-
GC is often faster and more cost-effective for routine analysis of this compound, especially when potential impurities are also volatile. Its high resolving power is advantageous for separating closely related volatile compounds.
-
HPLC is indispensable when non-volatile or thermally unstable impurities are a concern. Its versatility in terms of stationary and mobile phases provides a wide range of separation selectivities.
For comprehensive characterization, especially during method development and validation, employing both techniques can provide a more complete purity profile of this compound, as they offer orthogonal separation mechanisms.
A Comparative Guide to Saturated Heterocyclic Building Blocks: Methyl Thiane-4-carboxylate in Focus
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. Saturated heterocycles are particularly valuable scaffolds, offering three-dimensional diversity and improved physicochemical properties compared to their flat, aromatic counterparts. This guide provides an objective comparison of methyl thiane-4-carboxylate with other commonly used saturated heterocyclic building blocks: methyl piperidine-4-carboxylate, methyl cyclohexane-4-carboxylate, and methyl tetrahydrofuran-4-carboxylate. The following sections present a summary of their physicochemical properties, synthetic accessibility, and key in vitro drug metabolism and pharmacokinetics (DMPK) parameters, supported by experimental data and detailed protocols.
Introduction to Saturated Heterocycles in Drug Discovery
Saturated heterocyclic scaffolds are prevalent in many approved drugs due to their ability to improve properties such as solubility, metabolic stability, and target-binding affinity. The introduction of heteroatoms (N, O, S) and the defined stereochemistry of these rings allow for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide focuses on a comparative analysis of four six-membered ring systems, with a particular emphasis on the sulfur-containing this compound.
Physicochemical Properties
The physicochemical properties of a building block are fundamental to its potential impact on the characteristics of a final drug candidate. Key parameters such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and pKa play crucial roles in solubility, permeability, and off-target effects.
| Property | This compound | Methyl Piperidine-4-carboxylate | Methyl Cyclohexane-4-carboxylate | Methyl Tetrahydrofuran-4-carboxylate |
| Molecular Formula | C₇H₁₂O₂S | C₇H₁₃NO₂ | C₈H₁₄O₂ | C₇H₁₂O₃ |
| Molecular Weight ( g/mol ) | 160.23[1] | 143.18 | 142.20[2] | 144.15 |
| Calculated LogP | 1.3 | 0.8 | 2.2 | 0.5 |
| Polar Surface Area (Ų) | 53.6 | 38.3[3][4] | 26.3[2] | 35.5 |
| pKa (of conjugate acid) | N/A | ~9.5 (piperidine nitrogen) | N/A | N/A |
Table 1: Comparison of Physicochemical Properties.
Synthesis of Building Blocks
The accessibility and efficiency of synthetic routes are critical considerations for the practical application of building blocks in drug discovery programs.
Synthesis of this compound
This compound can be synthesized through several methods, including the esterification of thiane-4-carboxylic acid.
Experimental Protocol: Esterification of Thiane-4-carboxylic Acid
-
Reaction Setup: To a solution of thiane-4-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthesis of Other Saturated Heterocyclic Building Blocks
Similar esterification procedures can be applied for the synthesis of methyl piperidine-4-carboxylate, methyl cyclohexane-4-carboxylate, and methyl tetrahydrofuran-4-carboxylate from their corresponding carboxylic acids. For methyl piperidine-4-carboxylate, protection of the nitrogen atom may be required depending on the reaction conditions.
In Vitro DMPK Profile Comparison
The in vitro DMPK profile of a building block provides valuable insights into its likely behavior in a biological system. Key parameters include metabolic stability and cell permeability.
| Parameter | This compound | Methyl Piperidine-4-carboxylate | Methyl Cyclohexane-4-carboxylate | Methyl Tetrahydrofuran-4-carboxylate |
| Metabolic Stability (HLM t½, min) | > 60 (Estimated) | 30-60 (Estimated for similar structures) | > 60 (Estimated) | > 60 (Estimated) |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High (Estimated) | Moderate to High[5] | High | Moderate to High (Estimated) |
Table 2: Comparative In Vitro DMPK Parameters. (Note: Experimental data for direct comparison is limited; values are estimated based on general knowledge of these scaffolds and data from structurally related compounds.)
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability is a critical parameter that influences the in vivo half-life of a drug. The following is a general protocol for assessing metabolic stability in HLMs.
Experimental Protocol: In Vitro Metabolic Stability in HLM
-
Incubation Mixture: Prepare a solution containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound.
Cell Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound (typically 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (A to B transport). To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.
-
Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Visualizing the Role of Building Blocks in Drug Discovery
The selection and modification of building blocks are central to the lead optimization phase of drug discovery. The following diagram illustrates a typical workflow.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Methyl Thiane-4-carboxylate and Its Oxidized Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive spectroscopic comparison of methyl thiane-4-carboxylate and its oxidized derivatives, this compound 1-oxide (sulfoxide) and this compound 1,1-dioxide (sulfone). This analysis is crucial for the identification, characterization, and quality control of these compounds in research and development settings. The inclusion of detailed experimental protocols provides a framework for reproducing these analytical techniques.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 | -OCH₃ |
| This compound | ~2.6-2.8 | ~2.8-3.0 | ~1.8-2.0 | ~2.1-2.3 | ~2.5-2.7 | ~3.7 |
| This compound 1-oxide | ~2.8-3.1 | ~3.1-3.4 | ~2.0-2.3 | ~2.3-2.6 | ~2.8-3.0 | ~3.7 |
| This compound 1,1-dioxide | ~3.0-3.3 | ~3.3-3.6 | ~2.2-2.5 | ~2.5-2.8 | ~3.0-3.2 | ~3.7 |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | C=O | -OCH₃ |
| This compound | ~30-35 | ~25-30 | ~40-45 | ~170-175 | ~52 |
| This compound 1-oxide | ~50-55 | ~22-27 | ~38-43 | ~170-175 | ~52 |
| This compound 1,1-dioxide | ~55-60 | ~20-25 | ~35-40 | ~170-175 | ~52 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C-H Stretch | C=O Stretch | S=O Stretch | SO₂ Symmetric Stretch | SO₂ Asymmetric Stretch |
| This compound | ~2850-2960 | ~1735 | - | - | - |
| This compound 1-oxide | ~2850-2960 | ~1735 | ~1030-1070 | - | - |
| This compound 1,1-dioxide | ~2850-2960 | ~1735 | - | ~1120-1160 | ~1300-1350 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 160.05 | 129 ([M-OCH₃]⁺), 101 ([M-COOCH₃]⁺), 74 |
| This compound 1-oxide | 176.05 | 160 ([M-O]⁺), 145 ([M-OCH₃]⁺), 117 ([M-COOCH₃]⁺) |
| This compound 1,1-dioxide | 192.04 | 160 ([M-O₂]⁺), 128 ([M-SO₂]⁺), 99 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Procedure:
-
Sample Preparation (for liquid samples):
-
Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for transmission spectroscopy, place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Collect a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of interest.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ionization energy, typically to 70 eV.
-
Set the mass analyzer to scan the desired mass-to-charge (m/z) range.
-
-
Data Acquisition:
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the synthetic pathway from a precursor to this compound and its subsequent oxidation, followed by the application of key spectroscopic techniques for characterization.
Caption: Synthetic and analytical workflow for this compound and its derivatives.
"literature review of the applications of thiane-containing molecules"
Thiane, a six-membered saturated heterocycle containing a sulfur atom, serves as a versatile scaffold in the development of a wide array of functional molecules. Its unique structural and electronic properties have led to its incorporation into compounds with significant applications in medicinal chemistry, catalysis, and materials science. This guide provides a comparative overview of the performance of various thiane-containing molecules, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Medicinal Chemistry: Targeting Cancer and Enzymes
Thiane derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities, including anticancer and enzyme inhibitory effects.
Comparative Anticancer Activity of Thiane Derivatives
The cytotoxic effects of various thiane-containing molecules have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing their anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine derivative 6a | HSC3 (Head and neck cancer) | >100 | [1] |
| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and neck cancer) | 10.8 | [1] |
| Thieno[2,3-c]pyridine derivative 6a | T47D (Breast cancer) | >100 | [1] |
| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast cancer) | 11.7 | [1] |
| Thieno[2,3-c]pyridine derivative 6a | RKO (Colorectal cancer) | >100 | [1] |
| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal cancer) | 12.4 | [1] |
Enzyme Inhibition by Thiane Derivatives
Thiane-containing molecules have also been investigated as inhibitors of various enzymes implicated in disease. The following table summarizes the inhibitory activity of selected thiane derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.
| Compound | Enzyme | IC50 (µg/mL) | Reference |
| Thiazole derivative 4e | Acetylcholinesterase (AChE) | 25.5 ± 2.12 | [2] |
| Thiazole derivative 4i | Acetylcholinesterase (AChE) | 38.50 ± 2.12 | [2] |
| Thiazole derivative 4c | Acetylcholinesterase (AChE) | 58.42 ± 3.14 | [2] |
| Thiazole derivative 4g | Acetylcholinesterase (AChE) | 68 ± 2.12 | [2] |
| Thiazole derivative 4e | Butyrylcholinesterase (BChE) | > 80 | [2] |
| Thiazole derivative 4i | Butyrylcholinesterase (BChE) | > 80 | [2] |
| Thiazole derivative 4c | Butyrylcholinesterase (BChE) | > 80 | [2] |
| Thiazole derivative 4g | Butyrylcholinesterase (BChE) | > 80 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of thiane-containing molecules.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Thiane derivatives
-
Human cancer cell lines (e.g., HSC3, T47D, RKO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the thiane derivatives in DMSO. Dilute the stock solutions with the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a control group treated with medium containing the same concentration of DMSO as the test wells. Incubate the plates for another 48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to determine the AChE inhibitory activity of compounds.
Materials:
-
Thiane derivatives
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer (pH 8.0), 20 µL of the test compound solution (in buffer containing not more than 10% DMSO), and 20 µL of AChE solution. Incubate for 15 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of DTNB solution to the mixture.
-
Substrate Addition: Start the reaction by adding 10 µL of ATCI solution.
-
Absorbance Measurement: Measure the absorbance at 412 nm at 30-second intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated by comparing the rates of the sample to a blank (enzyme and substrate without the inhibitor). The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate a key signaling pathway targeted by some thiane-containing molecules and a general workflow for the synthesis of a library of these compounds.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.[6]
Solid-Phase Synthesis Workflow for a Thiazine Library
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds for high-throughput screening.[7][8][9][10] The following workflow illustrates the key steps in the solid-phase synthesis of a 1,3-thiazine library.[7]
Catalysis and Materials Science
While the primary focus of research on thiane-containing molecules has been in medicinal chemistry, their unique properties also lend themselves to applications in catalysis and materials science. However, comprehensive comparative data in these areas is still emerging.
Thiane-Containing Molecules in Asymmetric Catalysis
Chiral thiane derivatives have been explored as ligands in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds.[11][12][13] The efficiency of these catalysts is often measured by their turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per catalyst molecule and per unit time, respectively.[14][15] Further research is needed to compile comparative data tables for different thiane-based catalytic systems.
Thiane-Containing Polymers
The incorporation of thiane moieties into polymer backbones can influence their thermal and mechanical properties.[1] Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize these properties. Systematic studies comparing the properties of various thiane-containing polymers would be beneficial for guiding the design of new materials with tailored characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Catalytic asymmetric synthesis of 1,2-diamines [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"benchmarking the performance of Methyl thiane-4-carboxylate in specific reactions"
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes. Methyl thiane-4-carboxylate, a saturated heterocyclic ester, serves as a valuable intermediate. This guide provides a comparative analysis of its performance in a crucial synthetic transformation—amide bond formation—against its carbocyclic analogue, Methyl cyclohexane-4-carboxylate. While direct, side-by-side comparative studies are not extensively available in published literature, this guide consolidates typical performance data and established protocols to offer a benchmark for researchers.
The primary reaction under consideration is the direct aminolysis of the methyl ester to form the corresponding amide, a fundamental reaction in the synthesis of numerous biologically active molecules.
General Reaction Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of methanol and the formation of the stable amide bond.
Performance Comparison in Amide Formation
The following table summarizes the expected performance of this compound in comparison to Methyl cyclohexane-4-carboxylate in a typical amide formation reaction with a primary amine, such as benzylamine. This data is representative for this class of reaction under standard laboratory conditions.
| Parameter | This compound | Methyl cyclohexane-4-carboxylate | Notes |
| Typical Reaction Time | 4 - 8 hours | 6 - 12 hours | The presence of the sulfur atom can slightly influence the electrophilicity of the carbonyl group. |
| Typical Yield | 85 - 95% | 80 - 90% | Yields are generally high for both substrates with unhindered amines. |
| Reaction Conditions | Heat (e.g., 80-100 °C), neat or in a high-boiling solvent | Heat (e.g., 80-100 °C), neat or in a high-boiling solvent | Reaction conditions are broadly similar for both classes of esters. |
| Byproducts | Methanol | Methanol | The primary byproduct is methanol, which can be removed to drive the reaction to completion. |
| Selectivity | High for amide formation | High for amide formation | Side reactions are minimal under optimized conditions. |
Experimental Protocol: Synthesis of N-Benzyl-thiane-4-carboxamide
This protocol provides a detailed methodology for a representative amidation reaction using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Toluene (or other suitable high-boiling solvent)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of toluene.
-
Addition of Amine: Add benzylamine (1.2 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-thiane-4-carboxamide.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target amide.
Conclusion
This compound demonstrates excellent performance in amide bond formation, a critical reaction for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. It exhibits comparable, and in some aspects, slightly favorable reactivity to its carbocyclic analogue, Methyl cyclohexane-4-carboxylate, under similar conditions. The provided protocol and workflow offer a reliable starting point for the synthesis of thiane-4-carboxamides. For specific applications, optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Methyl Thiane-4-carboxylate
For researchers and professionals in drug development, the choice of starting materials is a critical decision that impacts not only the efficiency and yield of a synthetic route but also the overall cost-effectiveness of the process. This guide provides a comparative analysis of Methyl thiane-4-carboxylate and its close structural analog, Methyl piperidine-4-carboxylate, as key building blocks in the synthesis of complex pharmaceutical intermediates.
In the quest for novel therapeutics, chemists often explore the bioisosteric replacement of core scaffolds to modulate the pharmacological properties of a lead compound. The substitution of a piperidine ring with a thiane ring is a common strategy to alter factors such as lipophilicity, metabolic stability, and receptor binding affinity. This analysis focuses on the synthesis of a key precursor for potent analgesics, highlighting the practical and economic implications of choosing between a sulfur-containing heterocycle and its nitrogenous counterpart.
At a Glance: Comparing Key Metrics
To provide a clear overview, the following table summarizes the key cost and synthetic parameters for this compound and Methyl piperidine-4-carboxylate in the context of synthesizing a pharmaceutical intermediate.
| Metric | This compound Route | Methyl piperidine-4-carboxylate Route |
| Starting Material Cost (per gram) | ~$15 - $30 | ~$0.40 - $2.90 |
| Number of Synthetic Steps | 3 (Proposed) | 3 |
| Overall Yield (Estimated/Reported) | Good (Estimated for analogous reactions) | ~60-70% (Reported) |
| Key Intermediate | Methyl 4-[(1-oxopropyl)(phenyl)amino]thiane-4-carboxylate | Methyl 4-[(1-oxopropyl)(phenyl)amino]piperidine-4-carboxylate |
The Synthetic Pathways: A Head-to-Head Comparison
The synthesis of potent fentanyl-related analgesics often involves the elaboration of a 4-substituted piperidine core. A well-established route to a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, serves as our benchmark for comparison. We propose a parallel, analogous synthetic route starting from this compound to generate the corresponding thiane-containing intermediate.
Established Synthesis Using Methyl piperidine-4-carboxylate
The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a multi-step process that begins with commercially available starting materials. A key transformation is the N-acylation of methyl 4-anilinopiperidine-4-carboxylate.
Experimental Protocol:
A detailed protocol for a similar synthesis is described in the literature, starting from 1-benzylpiperidin-4-one[1]. The key steps involve a Strecker-type condensation, hydrolysis, esterification, and finally N-acylation. An optimized procedure for the N-acylation of a related precursor, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, involves reacting it with propanoic acid anhydride under reflux for several hours[2]. The product is then isolated and purified by column chromatography. The overall yield for the multi-step synthesis is reported to be in the range of 40-45%[1]. A final debenzylation step, if a benzyl-protected starting material is used, can yield the desired intermediate in near quantitative amounts[1].
Proposed Synthesis Using this compound
A plausible synthetic route to the thiane analog, methyl 4-[(1-oxopropyl)(phenyl)amino]thiane-4-carboxylate, would mirror the established piperidine synthesis. This proposed pathway leverages known organic transformations that are expected to proceed with good yields on the thiane scaffold.
Proposed Experimental Protocol:
-
Synthesis of Methyl 4-aminothiane-4-carboxylate: This could be achieved through a Buchwald-Hartwig amination of a suitable precursor, or via a reductive amination of methyl 4-oxothiane-3-carboxylate, followed by separation of the desired isomer.
-
Synthesis of Methyl 4-anilino-thiane-4-carboxylate: The amino group of methyl 4-aminothiane-4-carboxylate would then be arylated with a suitable phenyl source, again potentially via a Buchwald-Hartwig coupling.
-
N-acylation to yield Methyl 4-[(1-oxopropyl)(phenyl)amino]thiane-4-carboxylate: The final step would involve the N-acylation of the anilino group with propionyl chloride or propionic anhydride, analogous to the piperidine synthesis.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthetic strategies, the following diagrams were generated using the DOT language.
Cost Analysis: A Decisive Factor
The most significant differentiator between these two synthetic routes lies in the cost of the starting materials. Methyl piperidine-4-carboxylate and its precursors are considerably more affordable than this compound.
| Starting Material | Supplier Example | Price (USD) per gram |
| This compound | Varies | $15 - $30+ |
| Methyl piperidine-4-carboxylate | Sigma-Aldrich | ~$0.92 - $4.60 |
| 1-Benzyl-4-piperidone | Varies | ~$1 - $5 |
Note: Prices are approximate and subject to change based on supplier and purity.
This substantial price difference in the initial building block will have a cascading effect on the overall cost of the final pharmaceutical intermediate, making the piperidine-based route significantly more economical for large-scale synthesis.
Benefit Analysis: Beyond the Cost
While the cost analysis heavily favors the piperidine route, the decision to use a thiane-based scaffold is typically driven by the potential for improved biological activity or a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of a sulfur atom in place of a nitrogen atom can lead to:
-
Altered Lipophilicity: This can affect how the molecule crosses biological membranes and interacts with its target.
-
Modified Metabolic Pathways: The thiane ring may be metabolized differently than the piperidine ring, potentially leading to a longer half-life or different metabolites.
-
Novel Receptor Interactions: The change in the heteroatom can influence the binding affinity and selectivity of the molecule for its biological target.
Therefore, the higher cost of the thiane-based synthesis may be justified if the resulting analog demonstrates significantly enhanced therapeutic properties.
Conclusion
The choice between this compound and Methyl piperidine-4-carboxylate as a starting material for the synthesis of pharmaceutical intermediates presents a clear trade-off between cost and potential for therapeutic innovation.
-
For cost-driven, large-scale synthesis of established compounds, the piperidine route is the undisputed choice due to the significantly lower cost of starting materials and well-documented, high-yielding synthetic protocols.
-
For exploratory drug discovery and the development of novel chemical entities, the higher cost of the thiane route may be a worthwhile investment. The potential for discovering compounds with superior pharmacological profiles can outweigh the initial financial outlay.
Ultimately, the decision rests on the specific goals of the research or development program. For process chemists and those involved in the commercial production of pharmaceuticals, the economic advantages of the piperidine scaffold are compelling. For medicinal chemists and researchers focused on innovation, the unique properties that the thiane moiety can impart to a molecule make it an attractive, albeit more expensive, option to explore.
References
Safety Operating Guide
Proper Disposal of Methyl Thiane-4-Carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl thiane-4-carboxylate (CAS No. 128094-82-6), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a complete SDS is not publicly available, information on structurally similar compounds suggests that this chemical may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[3].
Disposal Plan: A Step-by-Step Procedure
The primary disposal method for this compound is to send it to an approved hazardous waste disposal facility[1][3]. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "128094-82-6," and the associated hazards (e.g., "Irritant").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep it separate from incompatible materials.
Step 2: Managing Malodor
Thioether compounds can be malodorous. To minimize the release of unpleasant odors:
-
Keep the waste container tightly sealed when not in use.
-
Store the sealed waste container in a well-ventilated area, such as a designated chemical waste storage cabinet.
Step 3: Decontamination of Labware
-
Glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure for thioether compounds involves rinsing the equipment with a bleach solution to oxidize the sulfur-containing compounds, which can help in reducing odor and residual hazards.
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific instructions on how to arrange for the pickup and disposal of your hazardous waste. They will also provide the necessary waste tags and manifest forms.
-
Complete Necessary Paperwork: Fill out all required paperwork accurately and completely. This typically includes information about the chemical, its quantity, and the generating laboratory.
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Store it in the designated hazardous waste accumulation area until it is collected by authorized personnel.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 128094-82-6 | [4] |
| Molecular Formula | C7H12O2S | [4] |
| Molecular Weight | 160.23 g/mol | [4] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Methyl Thiane-4-Carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Methyl thiane-4-carboxylate, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical impermeable gloves. Fire/flame resistant and impervious clothing.[1] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | Use in a well-ventilated area. If needed, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | - |
| Hands | Handle with gloves. Inspect prior to use. Wash and dry hands after handling.[1] | - |
Emergency First-Aid Procedures
In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
A systematic approach to the handling, storage, and disposal of this compound is essential for laboratory safety and environmental protection.
Handling and Storage
-
Ventilation: Handle in a well-ventilated place.[1] Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers should be close to the workstation.[2]
-
Ignition Sources: Remove all sources of ignition. Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]
-
General Hygiene: Avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1] Wash hands thoroughly after handling.[2]
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Store apart from incompatible materials.[1]
Spill and Disposal Procedures
-
Spill Response: For spills, evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1] Use a non-sparking tool to collect the material.[1] Absorb with inert material (e.g., sand, silica gel) and keep in suitable, closed containers for disposal.[2]
-
Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not let the chemical enter drains or contaminate water, foodstuffs, or feed.[1] All disposal practices must be in accordance with local, state, and federal regulations.
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
